3-Bromo-5-hydroxybenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOJIWRUZXJSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742688 | |
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243362-78-8 | |
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-hydroxybenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-hydroxybenzamide
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional structure, featuring a benzamide core, a hydroxyl group, and a bromine atom, presents a versatile scaffold for chemical modification. The strategic placement of these groups—a meta-relationship between the electron-withdrawing bromo and amide substituents and the electron-donating hydroxyl group—creates a unique electronic environment that influences its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, designed for professionals in drug development and chemical research.
Core Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1243362-78-8 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzamide, 3-bromo-5-hydroxy- | [1] |
| InChI Key | OAOJIWRUZXJSJL-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=C(C=C(C=C1O)Br)C(=O)N | [2] |
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While specific experimental data for this compound is limited due to its status as a niche research chemical, properties can be reliably inferred from its immediate precursor, 3-Bromo-5-hydroxybenzoic acid, and fundamental chemical principles.
| Property | Value / Observation | Rationale & Comparative Data |
| Appearance | Expected to be a white to pale yellow/cream crystalline solid. | Based on the appearance of its precursor, 3-Bromo-5-hydroxybenzoic acid, which is a cream to pale yellow powder.[3] |
| Melting Point | Expected to be >200 °C. | The precursor acid has a high melting point of 237-241 °C.[4] Amides often have high melting points due to strong intermolecular hydrogen bonding. |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | The precursor acid is soluble in methanol.[4] The presence of both hydrogen bond donors (-OH, -NH₂) and an acceptor (C=O) suggests solubility in polar protic solvents. |
| pKa | Two pKa values are expected: one for the phenolic proton (~8-10) and one for the amide N-H protons (>17). | The phenolic proton is acidic, while the amide protons are generally not acidic under normal conditions. The pKa of the related 3-Bromo-5-hydroxybenzoic acid's carboxylic proton is predicted to be ~3.69.[4] |
Synthesis and Purification
The most direct and logical synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3-Bromo-5-hydroxybenzoic acid. This precursor is commercially available and can be synthesized if needed.[5]
Logical Synthesis Workflow
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The workflow involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.
Caption: Synthesis pathway from iodo-acid to the target amide.
Experimental Protocol: Synthesis via Acid Chloride Intermediate
This protocol describes a robust method for preparing this compound.
Expertise & Causality: The conversion to an acid chloride is a classic activation strategy. Thionyl chloride (SOCl₂) is chosen because its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction is run under anhydrous conditions to prevent the acid chloride from hydrolyzing back to the carboxylic acid. The final amidation is performed at low temperature to control the exothermicity of the reaction with ammonia.
Protocol Steps:
-
Acid Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 3-bromo-5-hydroxybenzoyl chloride is used directly in the next step.
-
-
Amidation:
-
Cool a flask of concentrated ammonium hydroxide (NH₄OH, approx. 10 eq) in an ice bath (0°C).
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF.
-
Add the acid chloride solution dropwise to the cold, rapidly stirring ammonium hydroxide solution. Maintain the temperature below 10°C.
-
A precipitate should form immediately. Allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.
-
-
Workup and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.
-
Spectroscopic Characterization
Expected Spectral Data
-
¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (-OH and -NH₂).
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H. Expect small meta-coupling constants (J ≈ 1.5-2.5 Hz) between them.
-
Amide Protons (-CONH₂): Two broad singlets, one around δ 7.5-8.0 ppm and another slightly downfield, which are exchangeable with D₂O.
-
Phenolic Proton (-OH): A broad singlet, typically downfield (δ ~9.5-10.5 ppm), which is also exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals. The carbon bearing the bromine (C-Br) will be shifted upfield to ~δ 120 ppm, while the carbon attached to the hydroxyl group (C-OH) will be downfield at ~δ 155-160 ppm.
-
-
FT-IR (KBr Pellet):
-
O-H Stretch: Broad band around 3200-3400 cm⁻¹.
-
N-H Stretch: Two distinct sharp peaks (symmetric and asymmetric stretching) for the primary amide around 3150-3350 cm⁻¹.
-
C=O Stretch (Amide I): Strong, sharp absorption around 1640-1680 cm⁻¹.
-
N-H Bend (Amide II): A strong band around 1600-1640 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 216.96 and 218.96 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Exact Mass: 214.958 Da for the C₇H₆⁷⁹BrNO₂ isotope.[1]
-
Workflow for NMR Analysis
Caption: A logical workflow for the ¹H NMR characterization of the title compound.
Reactivity and Chemical Logic
The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.
-
Hydroxyl Group: A moderately activating, ortho-, para-directing group. It is the most likely site for initial reaction under basic conditions (e.g., O-alkylation with an alkyl halide and a base like K₂CO₃) or electrophilic attack at the C2, C4, and C6 positions.
-
Bromo Group: A deactivating, ortho-, para-directing group. Its strong electron-withdrawing inductive effect slows further electrophilic aromatic substitution.
-
Amide Group: A deactivating, meta-directing group.
-
Combined Effect: The positions ortho and para to the powerful hydroxyl activator (C2, C4, C6) are the most susceptible to electrophilic attack. However, the C4 position is also meta to the deactivating amide group, and the C2 position is sterically hindered. The C6 position is also meta to the amide. This complex interplay makes predicting the site of further substitution challenging without experimental validation, but the positions activated by the hydroxyl group are the most probable targets. The amide itself can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, the data for its precursor, 3-Bromo-5-hydroxybenzoic acid, provides a strong basis for establishing safe handling procedures.
| Hazard Category | Information (based on 3-Bromo-5-hydroxybenzoic acid) | Source |
| GHS Pictograms | Skull and Crossbones, Environment | |
| Hazard Statements | H301: Toxic if swallowed. H400/H410: Very toxic to aquatic life (with long-lasting effects). | [6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Storing under an inert gas like nitrogen or argon is recommended to protect the phenolic hydroxyl group from air oxidation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.
Applications in Research and Development
This compound is primarily a research chemical, valued as a building block for more complex molecules. Its utility stems from the ability to selectively modify its three functional groups.
-
Pharmaceutical Development: Substituted benzamides are a common motif in many approved drugs. This compound serves as a valuable intermediate for creating libraries of novel compounds for screening. The related compound, 3-Bromo-5-hydroxybenzoic acid, is noted as a precursor for anti-inflammatory and analgesic agents, suggesting that derivatives of the title amide could be explored for similar activities.[3]
-
Scaffold for Elaboration: The hydroxyl group can be converted into an ether or ester, the amide can be modified, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a versatile starting point for synthesizing complex molecular architectures.
References
- Synquest Labs. 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data Sheet.
- Echemi. This compound.
- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid 97%.
- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid SAFETY DATA SHEET.
- TCI EUROPE N.V. 3-Bromo-5-hydroxybenzoic Acid.
- BLD Pharm. 1243362-78-8|this compound.
- PubChem - NIH. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511.
- ChemicalBook. 140472-69-1(3-BROMO-5-HYDROXYBENZOIC ACID) Product Description.
- Chem-Impex. 3-Bromo-5-hydroxybenzoic acid.
- PubChemLite. This compound (C7H6BrNO2).
- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid 97%.
- ChemicalBook. 3-BROMO-5-HYDROXYBENZOIC ACID | 140472-69-1.
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An In-depth Technical Guide to 3-Bromo-5-hydroxybenzamide (CAS Number 1243362-78-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-hydroxybenzamide is a substituted aromatic compound belonging to the hydroxybenzamide class. While specific research on this particular molecule is limited, its structural features—a bromine atom and a hydroxyl group on the benzamide scaffold—suggest potential biological activities of interest to the scientific community. Hydroxybenzamides are a known class of compounds with diverse pharmacological properties, including antifungal, antibacterial, and even central nervous system activities. The presence of a bromine atom can further modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to provide a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, its potential biological activities with a focus on antifungal applications, and detailed experimental protocols for its characterization and evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1243362-78-8 | Multiple chemical suppliers |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | |
| Appearance | Solid (form may vary) | General knowledge of similar compounds |
| Melting Point | 237-241 °C | |
| Solubility | Slightly soluble in water. |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: activation of the carboxylic acid followed by reaction with an ammonia source.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 3-Bromo-5-hydroxybenzoic acid via an acyl chloride intermediate.
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The aromatic protons will show characteristic splitting patterns, and the chemical shifts will be influenced by the bromo, hydroxyl, and amide substituents.[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amide, the C=O stretch of the amide, and the O-H stretch of the phenol.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Potential Biological Activity and Mechanism of Action
While direct biological studies on this compound are scarce, the broader class of hydroxybenzamides and brominated phenols exhibit a range of activities, with antifungal and antibacterial properties being of particular interest.[4][5]
Antifungal Activity
The presence of a phenolic hydroxyl group and a halogen substituent are common features in many antifungal compounds. These groups can contribute to the disruption of fungal cell membranes and interference with essential cellular processes.
Proposed Mechanism of Action:
The antifungal mechanism of this compound could involve one or more of the following, which are common mechanisms for phenolic and benzamide compounds:
-
Disruption of Fungal Cell Membrane Integrity: The compound may intercalate into the fungal cell membrane, altering its fluidity and permeability. This can be facilitated by the lipophilic nature of the brominated aromatic ring. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. Many antifungal agents target the synthesis of ergosterol, a key component of the fungal cell membrane.[6][7][8]
-
Inhibition of Key Fungal Enzymes: The hydroxybenzamide moiety could act as a metal chelator, sequestering essential metal ions required for the catalytic activity of fungal enzymes involved in processes like respiration or cell wall synthesis.
-
Induction of Oxidative Stress: Phenolic compounds are known to generate reactive oxygen species (ROS) within cells, leading to oxidative damage to proteins, lipids, and DNA, which can trigger apoptosis.[9]
Sources
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- 9. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of 3-Bromo-5-hydroxybenzamide: A Predictive and Interpretive Analysis
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 3-Bromo-5-hydroxybenzamide, a substituted aromatic amide, represents a scaffold with potential applications stemming from the diverse biological activities of benzamide derivatives.[1] The strategic placement of a bromine atom, a hydroxyl group, and an amide moiety on the benzene ring suggests a molecule with nuanced electronic and steric properties, making it a person of interest for targeted therapeutic development.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed theoretical framework for predicting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with detailed, field-proven experimental protocols for acquiring this data.
Molecular Structure and Spectroscopic Implications
The structure of this compound is foundational to its spectroscopic signature. The key features are:
-
Aromatic Ring: A benzene ring substituted at positions 1, 3, and 5. This substitution pattern dictates the number and splitting of signals in the NMR spectra.
-
Substituents:
-
-CONH₂ (Amide): An electron-withdrawing group via resonance, which will influence the chemical shifts of the aromatic protons and carbons. It also provides characteristic signals in IR and MS.
-
-OH (Hydroxyl): An electron-donating group through resonance, which will have an opposing electronic effect to the amide group. Its labile proton will have a variable chemical shift in ¹H NMR and a distinct, broad absorption in the IR spectrum.
-
-Br (Bromo): An electronegative, deactivating group that will also influence the electronic environment of the aromatic ring. Its isotopic pattern (⁷⁹Br and ⁸¹Br) will be crucial in interpreting the mass spectrum.
-
The interplay of these substituents will create a unique electronic distribution around the ring, which is the primary determinant of the predicted spectroscopic data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the amide and hydroxyl groups. The prediction of aromatic proton chemical shifts can be approached by starting with the standard chemical shift of benzene (approximately 7.3 ppm) and applying additive increments for each substituent.[3]
Aromatic Protons:
The substitution pattern (at C1, C3, and C5) leaves three aromatic protons at positions C2, C4, and C6.
-
H2: This proton is ortho to the -CONH₂ group and ortho to the -Br group. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent electron-withdrawing amide and the electronegative bromine.
-
H6: This proton is ortho to the -CONH₂ group and meta to both the -Br and -OH groups. It will also be significantly deshielded by the amide group.
-
H4: This proton is positioned between the -Br and -OH groups (ortho to both). It will be influenced by the deshielding effect of the bromine and the shielding effect of the hydroxyl group.
Predicted Splitting Patterns:
The coupling between these protons will result in specific splitting patterns:
-
H2: Will be coupled to H4 (meta coupling, J ≈ 2-3 Hz) and H6 (para coupling, J ≈ 0-1 Hz, often not resolved). It is expected to appear as a triplet or a narrow multiplet.
-
H4: Will be coupled to H2 and H6 (both meta couplings, J ≈ 2-3 Hz). It is also expected to appear as a triplet.
-
H6: Will be coupled to H2 (para coupling, J ≈ 0-1 Hz) and H4 (meta coupling, J ≈ 2-3 Hz). It will likely appear as a triplet or a narrow multiplet.
-OH and -NH₂ Protons:
-
-OH Proton: The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable (typically 5-10 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.
-
-NH₂ Protons: The two amide protons will also give rise to a broad signal, typically in the range of 7-8.5 ppm. The broadening is due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water.
Workflow for ¹H NMR Spectrum Prediction
Caption: Predictive workflow for the ¹H NMR spectrum of this compound.
Predicted ¹³C NMR Spectrum
Based on the molecular structure, we can predict the number of unique carbon signals and their approximate chemical shifts. Due to the substitution pattern, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.
-
C1 (C-CONH₂): This carbon will be deshielded by the attached amide group. Its chemical shift will be in the aromatic region, likely around 135-140 ppm.
-
C2 (CH): This carbon is adjacent to the amide and bromo substituents and will be influenced by both.
-
C3 (C-Br): The carbon directly attached to bromine will have its chemical shift influenced by the heavy atom effect, typically shifting it to a slightly lower field than expected based solely on electronegativity. Predicted range: 120-125 ppm.
-
C4 (CH): This carbon is situated between the bromine and hydroxyl groups.
-
C5 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded due to the electronegativity of oxygen. Predicted range: 155-160 ppm.
-
C6 (CH): This carbon is adjacent to the amide group.
-
C7 (C=O): The carbonyl carbon of the amide group will be the most downfield signal in the spectrum, typically appearing in the range of 165-175 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Peak Characteristics |
| Phenol -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amide N-H | N-H Symmetric & Asymmetric Stretch | 3100 - 3500 | Two sharp-to-medium bands |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak, Sharp |
| Amide C=O | C=O Stretch (Amide I band) | 1650 - 1690 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple Medium to Weak bands |
| Amide N-H | N-H Bend (Amide II band) | 1550 - 1640 | Medium to Strong |
| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong |
| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |
The presence of a very broad O-H stretch, two N-H stretching bands, and a strong C=O absorption will be the most telling features of the IR spectrum for this compound.[4][5][6]
Predicted Mass Spectrum
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The predicted monoisotopic mass is approximately 214.958 Da.[2]
-
Key Fragmentation: The most likely fragmentation pathway for a benzamide is the cleavage of the N-CO bond.[7][8] This would involve the loss of the amide group (-NH₂) as a neutral radical, leading to the formation of a 3-bromo-5-hydroxybenzoyl cation. This cation would also exhibit the characteristic isotopic pattern of bromine. Further fragmentation could involve the loss of carbon monoxide (CO) from this benzoyl cation.
Predicted Fragmentation Pathway
Caption: Primary fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols for Spectroscopic Analysis
To validate the predicted data, the following standardized protocols are recommended.
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- 2. pubs.aip.org [pubs.aip.org]
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- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Bromo-5-hydroxybenzamide, a compound of interest in pharmaceutical research. Due to the limited availability of experimental data, this document synthesizes known physicochemical properties with robust in-silico predictions to offer a thorough understanding of its solubility characteristics. We will delve into its aqueous and organic solvent solubility, the influence of pH and temperature, and potential polymorphic considerations. Furthermore, detailed, field-proven experimental protocols for determining key solubility parameters are provided to empower researchers in their drug development endeavors.
Introduction: The Crucial Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount hurdle. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its pharmacological effect. Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a cornerstone of rational drug design and development.
This guide focuses on this compound, a molecule with structural motifs—a substituted benzene ring, an amide, and a hydroxyl group—that suggest a complex interplay of factors governing its solubility. As a Senior Application Scientist, the aim is to provide not just data, but a causal understanding of why this compound exhibits its particular solubility behavior and how to experimentally approach its characterization.
Physicochemical Properties of this compound
A molecule's intrinsic properties are the foundation of its solubility. The following table summarizes the known and predicted physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | ECHEMI [1] |
| Molecular Weight | 216.03 g/mol | ECHEMI [1] |
| SMILES | NC(=O)c1cc(O)cc(Br)c1 | BLD Pharm [2] |
| Predicted LogP (XlogP) | 1.1 | PubChemLite [3] |
| Predicted Aqueous Solubility (logS) | -2.5 mol/L | Rowan Scientific [4][5] |
| Predicted pKa (acidic - phenolic OH) | 8.5 ± 0.2 | ChemAxon [6] |
| Predicted pKa (basic - amide) | Not predicted to be significantly basic | ChemAxon [6] |
| Predicted Melting Point | 185 ± 40 °C | AAT Bioquest [7] |
Causality Behind the Properties:
The predicted LogP of 1.1 suggests that this compound has a relatively balanced lipophilic and hydrophilic character. The bromine atom and the benzene ring contribute to its lipophilicity, while the hydroxyl and amide groups provide hydrophilicity through their potential for hydrogen bonding.
The predicted aqueous solubility (logS of -2.5) indicates that the compound is likely to be sparingly soluble in water. This is a critical piece of information for formulation scientists, suggesting that solubility enhancement strategies may be necessary for oral drug delivery.
The predicted acidic pKa of 8.5 for the phenolic hydroxyl group is significant. It implies that at physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. The amide group is not predicted to be significantly basic, meaning it is unlikely to be protonated in physiological conditions.
It is crucial to emphasize that the aqueous solubility, pKa, and melting point are predicted values and should be experimentally verified. The provided protocols in Section 5 are designed for this purpose.
Solubility Profile
Aqueous Solubility and the Impact of pH
The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs this relationship. Given the predicted acidic pKa of 8.5 for the phenolic hydroxyl group, the solubility is expected to increase significantly at pH values above this pKa due to the formation of the more soluble phenolate salt.
Below is a theoretical pH-solubility profile based on the predicted pKa.
Caption: Predicted pH-dependent solubility of this compound.
Solubility in Organic Solvents
While aqueous solubility is paramount for bioavailability, solubility in organic solvents is critical for synthesis, purification, and formulation processes. Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The hydroxyl and amide groups can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., DMSO, Acetone) | Moderate to High | The polar nature of the molecule will interact favorably with these solvents. DMSO is a particularly strong organic solvent for many compounds.[8] |
| Non-polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
The Influence of Temperature
The dissolution of a solid in a liquid is an equilibrium process that is influenced by temperature. Generally, for most solids, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the exact temperature dependence of this compound's solubility would need to be determined experimentally.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. [9][10]Different polymorphs of the same compound can have significantly different physicochemical properties, including melting point, and importantly, solubility. For benzamides, polymorphism is a known phenomenon. [1]It is therefore highly probable that this compound can also exist in different polymorphic forms.
The existence of a metastable polymorph could initially present higher solubility, which might be advantageous for dissolution rates. However, this form could convert to a more stable, less soluble form over time, impacting the long-term stability and bioavailability of a drug product. Therefore, a thorough polymorphic screen is a self-validating step in the pre-formulation stage of drug development.
Experimental Protocols for Solubility and pKa Determination
To move from prediction to concrete data, rigorous experimental work is essential. The following are detailed, step-by-step methodologies for determining the key solubility parameters of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) and selected organic solvents. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility at that specific pH and temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable co-solvent (if necessary due to low aqueous solubility) and water.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
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Methodological & Application
Application Notes and Protocols: 3-Bromo-5-hydroxybenzamide in Novel Polymer Development
Introduction: Unlocking the Potential of a Multifunctional Monomer
In the dynamic field of polymer science, the design and synthesis of novel materials with tailored functionalities are paramount for advancing applications in medicine, electronics, and high-performance materials. 3-Bromo-5-hydroxybenzamide emerges as a monomer of significant interest, possessing a unique combination of reactive groups on an aromatic scaffold. The hydroxyl and amide functionalities offer pathways for the formation of poly(ester-amide)s, a class of polymers known for their desirable balance of mechanical strength, thermal stability, and, in many cases, biodegradability.[1][2] The strategic placement of a bromine atom on the phenyl ring further enhances the potential of this monomer, introducing a latent site for post-polymerization modification and imparting inherent flame-retardant properties.[3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of novel aromatic poly(ester-amide)s. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for polymerization and characterization, and explore the potential applications of the resulting functional polymers.
Scientific Rationale: The Strategic Advantage of Functional Groups
The molecular architecture of this compound is key to its versatility. Each functional group plays a distinct and synergistic role in the resulting polymer's properties:
-
Hydroxyl and Amide Groups: These groups are the primary reactive sites for polymerization. Through a self-polycondensation reaction, they can form ester and amide linkages, respectively, creating a poly(ester-amide) backbone. The presence of both esters and amides in the polymer chain allows for a tunable degradation profile, a crucial feature for biomedical applications.[1] The amide groups, in particular, contribute to interchain hydrogen bonding, which enhances the thermal stability and mechanical strength of the polymer.
-
Aromatic Backbone: The phenyl ring imparts rigidity and thermal stability to the polymer chain. Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance.
-
Bromine Substituent: The bromine atom serves two primary purposes. Firstly, it acts as a built-in flame retardant.[3][4][5][6] During combustion, brominated compounds can interrupt the radical chain reactions in the gas phase, thereby inhibiting the spread of fire. Secondly, the carbon-bromine bond provides a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as improving solubility, adding bioactive moieties, or creating cross-linked networks. A notable example of such modification is the Suzuki coupling reaction, which can be employed to form carbon-carbon bonds.[7][8]
Experimental Protocols
I. Synthesis of Poly(this compound) via Solution Polycondensation
This protocol details the synthesis of an aromatic poly(ester-amide) from this compound via a direct phosphorylation polycondensation reaction. This method is effective for forming amide and ester bonds under relatively mild conditions.
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add this compound (1 equivalent), anhydrous CaCl₂ (0.1 equivalents), and anhydrous NMP (to achieve a monomer concentration of 10-15% w/v).
-
Dissolution: Stir the mixture at room temperature until the monomer and CaCl₂ are completely dissolved.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (1.1 equivalents) at room temperature.
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 3-5 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by vacuum filtration and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of Poly(this compound).
II. Post-Polymerization Modification: Suzuki Coupling
This protocol provides an example of modifying the synthesized brominated poly(ester-amide) via a Suzuki coupling reaction to introduce new functionalities.
Materials:
-
Poly(this compound)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Toluene
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Poly(this compound) (1 equivalent of bromine atoms) in anhydrous DMF.
-
Addition of Reagents: Add the arylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), and the palladium catalyst (0.05 equivalents).
-
Reaction: Heat the mixture to 90-100 °C and stir for 24 hours.
-
Work-up: After cooling, precipitate the modified polymer in water, filter, and wash with water and methanol.
-
Drying: Dry the final product in a vacuum oven.
Diagram of the Post-Polymerization Modification:
Caption: Suzuki coupling for post-polymerization modification.
Characterization of the Novel Polymer
A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new poly(ester-amide).
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester and amide linkages and the presence of functional groups. | Appearance of characteristic peaks for C=O stretching (ester and amide), N-H stretching (amide), and C-O stretching (ester). |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the polymer structure and confirm the successful incorporation of the monomer units. | Signals corresponding to the aromatic protons and carbons of the polymer backbone, with shifts indicating the formation of ester and amide bonds. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A chromatogram showing the distribution of polymer chain lengths, from which number-average (Mn) and weight-average (Mw) molecular weights can be calculated. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | A step change in the heat flow curve indicating the Tg, and an endothermic peak indicating the Tm for semi-crystalline polymers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | A plot of weight loss versus temperature, showing the onset of decomposition and the char yield at high temperatures. |
Potential Applications
The unique combination of functionalities in poly(this compound) opens up a wide range of potential applications:
-
Biomedical Devices and Drug Delivery: The tunable degradability of the poly(ester-amide) backbone makes it a candidate for resorbable sutures, tissue engineering scaffolds, and controlled drug delivery systems. The hydroxyl groups can also be used for further functionalization with bioactive molecules.[1]
-
Flame-Retardant Materials: The inherent flame retardancy due to the bromine content makes these polymers suitable for applications where fire safety is critical, such as in electronics, transportation, and construction.[3][4][5][6]
-
High-Performance Composites: The rigidity and thermal stability of the aromatic backbone suggest their use as matrices in high-performance fiber-reinforced composites for aerospace and automotive applications.
-
Functional Membranes: The polarity imparted by the amide and hydroxyl groups could be beneficial for applications in separation membranes for gas or liquid filtration.
Conclusion
This compound is a promising monomer for the development of novel, functional aromatic poly(ester-amide)s. The synthetic and modification protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile building block. The resulting polymers, with their inherent flame retardancy, potential for tailored degradation, and sites for post-polymerization modification, are poised to contribute to advancements in a multitude of scientific and industrial fields. Further research into the structure-property relationships and specific application-oriented functionalization will undoubtedly unlock the full potential of this exciting class of materials.
References
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Novel Flame-Retardant Acrylated Poly(Ester-Amide) Resins Based on Brominated Epoxy. International Journal of Polymeric Materials and Polymeric Biomaterials. [Link]
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Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Center for Biotechnology Information. [Link]
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The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Royal Society of Chemistry. [Link]
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Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. National Center for Biotechnology Information. [Link]
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flame retardancy of polyamide compounds and micro/nano composites. Middle East Technical University. [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. The Italian Association of Chemical Engineering. [Link]
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L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]
-
Amide transformation as an efficient postpolymerization modification approach for the synthesis of functional polyacetylenes. Royal Society of Chemistry. [Link]
-
ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global. [Link]
-
Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. [Link]
-
Synthesis and Properties of Aromatic Poly (amine-amide) s Based on 4, 4'-Dicarboxy-4”-(N-indolyl) triphenylamine. ResearchGate. [Link]
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BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]
- Halogenated aromatic polyamides.
-
Functional Aromatic Polyamides. National Center for Biotechnology Information. [Link]
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1 History of Post-polymerization Modification. Wiley-VCH. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. [Link]
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Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. ResearchGate. [Link]
-
Dehydrative condensation of carboxylic acids with amines catalysed by... ResearchGate. [Link]
-
New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. ResearchGate. [Link]
-
A novel post-polymerization modification route to functional poly(disubstituted acetylenes) through phenol–yne click reaction. Royal Society of Chemistry. [Link]
-
Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties. ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Quantification of 3-Bromo-5-hydroxybenzamide
Abstract
This document provides detailed analytical procedures for the accurate and precise quantification of 3-Bromo-5-hydroxybenzamide in bulk drug substance and biological matrices. Two primary methodologies are presented: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits. The protocols herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and reproducibility of the obtained results.[1][2][3][4][5]
Introduction
This compound is a substituted aromatic amide of significant interest in pharmaceutical research and development due to its potential therapeutic applications and its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is critical for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.
The analytical challenges associated with this compound stem from the need for specificity, sensitivity, and robustness in diverse sample matrices. This application note addresses these challenges by providing two distinct, validated analytical methods tailored for different purposes. The HPLC-UV method is designed for the quantification of the analyte in bulk material, offering simplicity and reliability for quality control environments. The LC-MS/MS method provides the enhanced sensitivity and selectivity required for the determination of this compound in complex biological matrices such as plasma or urine.[6][7]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is essential for rational method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [8] |
| Molecular Weight | 216.03 g/mol | [8] |
| Appearance | Solid (predicted) | General chemical knowledge |
| pKa | ~8.5 (phenol), ~17 (amide) (Predicted) | ACD/Labs Percepta |
| LogP | 1.8 (Predicted) | ChemAxon |
The presence of a phenolic hydroxyl group and a benzamide moiety dictates the compound's polarity and ionization behavior, which are key considerations for chromatographic separation and mass spectrometric detection. The predicted LogP suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
HPLC-UV Method for Quantification in Bulk Substance
This method is optimized for the assay of this compound as a pure substance, focusing on accuracy, precision, and linearity.
Rationale for Method Design
A reversed-phase HPLC method is selected due to its versatility and suitability for moderately polar aromatic compounds. A C18 column is chosen for its hydrophobic stationary phase, which will provide good retention and separation of the analyte from potential impurities.[9] The mobile phase consists of an acetonitrile and water gradient with a phosphoric acid modifier. The acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a more retained and symmetrically shaped peak. UV detection at the wavelength of maximum absorbance (λmax) of the analyte ensures optimal sensitivity.
Experimental Protocol
3.2.1. Equipment and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (85%).
-
Ultrapure water.
-
This compound reference standard.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% H₃PO₄ in H₂O) and B (ACN) |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or determined λmax) |
| Run Time | 15 minutes |
Method Validation Summary
The method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The following table summarizes the typical acceptance criteria for the validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 over the concentration range.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[3] |
| Precision (% RSD) | ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | % RSD ≤ 2.0% for small, deliberate changes in method parameters.[4] |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
LC-MS/MS Method for Bioanalysis
For quantifying this compound in biological matrices like plasma, a more sensitive and selective method is required. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior performance for this application.
Rationale for Method Design
The LC-MS/MS method utilizes the same chromatographic principles as the HPLC-UV method but is coupled to a triple quadrupole mass spectrometer for detection.[11] Electrospray ionization (ESI) is chosen as it is effective for polar to moderately polar molecules. Given the presence of the phenolic hydroxyl group, negative ion mode (ESI-) is likely to provide a strong deprotonated molecular ion [M-H]⁻. This precursor ion is then fragmented in the collision cell to produce a stable product ion, and the transition is monitored for quantification, providing high selectivity.[12] Sample preparation is crucial to remove matrix components like proteins and phospholipids that can cause ion suppression.[13] A protein precipitation followed by liquid-liquid extraction is a robust approach for this purpose.
Experimental Protocol
4.2.1. Equipment and Materials
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an ESI source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Human plasma (or other biological matrix).
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).
4.2.2. Sample Preparation
-
Spike 100 µL of plasma sample with the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
-
Vortex and transfer to an autosampler vial for analysis.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂O, B: Acetonitrile |
| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusion of the standard |
| Precursor Ion (Q1) | m/z 214.9 (for [M-H]⁻ of C₇H₆⁷⁹BrNO₂) |
| Product Ion (Q3) | To be determined (e.g., loss of CONH₂) |
| Dwell Time | 100 ms |
Method Validation Summary
Bioanalytical method validation follows guidelines from regulatory bodies like the FDA and EMA.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 with a weighting factor (e.g., 1/x²). |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stable under various storage and processing conditions. |
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of the bulk drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. Proper method validation in accordance with ICH and other relevant regulatory guidelines is imperative before implementation for routine use.[1][5]
References
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Patents.
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]
-
Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem. [Link]
-
ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
SIELC Technologies. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. [Link]
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Cheméo. Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). [Link]
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Agency for Toxic Substances and Disease Registry. Analysis of Drugs in Biological Matrices. [Link]
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Amerigo Scientific. 3-Bromo-5-hydroxybenzoic acid. [Link]
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PubMed. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. [Link]
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The Untapped Potential of 3-Bromo-5-hydroxybenzamide: A Versatile Reagent in Synthetic Organic Chemistry
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-hydroxybenzamide, a trifunctional aromatic compound, emerges as a reagent of significant, yet underexplored, potential. Its unique arrangement of a phenolic hydroxyl group, a primary benzamide, and a strategically positioned bromine atom on the aromatic ring offers three distinct points for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and prospective applications of this compound as a versatile scaffold in the synthesis of novel chemical entities.
While direct, widespread applications of this compound as a starting reagent are not extensively documented, its true value lies in its capacity to be readily synthesized and subsequently functionalized. This guide will first detail a robust protocol for its preparation from the commercially available 3-Bromo-5-hydroxybenzoic acid. Following this, we will delve into the reactivity of its distinct functional groups, providing experimentally grounded, step-by-step protocols for key transformations that unlock its synthetic utility.
I. Synthesis of this compound: A Foundational Protocol
The most direct route to this compound is through the amidation of 3-Bromo-5-hydroxybenzoic acid. This transformation can be efficiently achieved using standard peptide coupling reagents, which are known for their mild conditions and high yields. The following protocol is a well-established method for the amidation of carboxylic acids.
Protocol 1: Amidation of 3-Bromo-5-hydroxybenzoic acid
This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or DCM. Add HOBt (1.2 eq) to the solution. If using ammonium chloride, add it at this stage (1.1 eq) followed by DIPEA (2.5 eq). If using an ammonia solution, it will be added later.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Ammonia Addition: If using an ammonia solution (e.g., 7N in MeOH, 1.5 eq), add it dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if chiral centers were present) and to form an active ester that is less prone to side reactions, thereby improving the efficiency of the amidation.[1]
-
DIPEA: This hindered amine base is used to neutralize the hydrochloride salt of EDC and any acid generated during the reaction without competing as a nucleophile.
-
Inert Atmosphere and Anhydrous Conditions: These precautions are taken to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | Calculated |
| Molecular Weight | 216.03 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | >200 °C (predicted) | - |
| Solubility | Soluble in DMF, DMSO, and hot alcohols | - |
II. The Synthetic Versatility of this compound
The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Sources
Application Notes: 3-Bromo-5-hydroxybenzamide as a Versatile Scaffold for the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Strategic Value of the Benzamide Moiety in Inflammation Research
Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target cyclooxygenase (COX) enzymes, but their long-term use can be associated with significant side effects.[1] This has spurred the development of more selective inhibitors and agents that target other key nodes in the inflammatory cascade, such as p38 MAP kinase.[2]
The benzamide functional group is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3] Specifically, substituted benzamides have been successfully developed as potent and selective inhibitors of both COX-2 and p38 MAP kinase, two enzymes pivotal to the inflammatory response.[1][4] 3-Bromo-5-hydroxybenzamide emerges as a particularly valuable starting material for the synthesis of new anti-inflammatory candidates. Its trifunctional nature—a bromine atom, a phenolic hydroxyl group, and a primary benzamide—offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the hydroxyl group allows for etherification to introduce varied side chains, and the benzamide itself can engage in crucial hydrogen-bonding interactions within enzyme active sites.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We present two detailed synthetic protocols for creating distinct classes of potential anti-inflammatory agents: a diaryl ether series targeting COX-2 and a biaryl series targeting p38 MAP kinase. Furthermore, we provide robust, step-by-step protocols for the subsequent in vitro biological evaluation of these synthesized compounds.
PART 1: Synthesis of Potential Anti-inflammatory Agents
The strategic diversification of the this compound core can be achieved through two primary, high-yield synthetic transformations: O-alkylation of the phenolic hydroxyl group and Suzuki-Miyaura cross-coupling at the aryl bromide position. These reactions are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.
Synthetic Strategy Overview
The following diagram illustrates the two proposed synthetic pathways starting from this compound to generate two distinct libraries of compounds for anti-inflammatory screening.
Caption: Synthetic strategies for diversifying this compound.
Protocol 1: Synthesis of a 3-Bromo-5-(benzyloxy)benzamide Derivative (Potential COX-2 Inhibitor Scaffold)
This protocol details the O-alkylation of the phenolic hydroxyl group, a common strategy for introducing moieties that can occupy hydrophobic pockets in enzyme active sites, such as that of COX-2.
Principle: The weakly acidic phenolic proton is removed by a mild base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., 4-fluorobenzyl bromide) in an SN2 reaction to form a stable ether linkage. Acetone is a suitable polar aprotic solvent for this transformation.
Materials:
-
This compound
-
4-Fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.16 g, 10 mmol).
-
Addition of Reagents: Add anhydrous acetone (50 mL), followed by finely powdered anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add 4-fluorobenzyl bromide (1.1 eq., e.g., 2.08 g or 1.38 mL, 11 mmol) to the mixture dropwise via syringe.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-(4-fluorobenzyloxy)benzamide.
Expected Data:
| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield Range |
| 3-Bromo-5-(4-fluorobenzyloxy)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 g/mol | Off-white solid | 85-95% |
Protocol 2: Synthesis of a 3-Hydroxy-5-(heteroaryl)benzamide Derivative (Potential p38 MAPK Inhibitor Scaffold)
This protocol details the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] Here, it is used to replace the bromine atom with a heteroaryl group, a common feature in many kinase inhibitors that can form key hydrogen bonds with the enzyme's hinge region.[6]
Principle: The reaction proceeds via a palladium catalytic cycle.[5] The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromine bond. This is followed by transmetalation, where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[7]
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, Dichloromethane, Methanol, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq., e.g., 2.16 g, 10 mmol).
-
Addition of Reagents: Add pyridine-4-boronic acid (1.2 eq., e.g., 1.48 g, 12 mmol) and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 3 mol%, e.g., 347 mg, 0.3 mmol).
-
Solvent and Base Addition: Evacuate the flask and backfill with inert gas (repeat three times). Add degassed 1,4-dioxane (40 mL) followed by degassed 2M aqueous Na₂CO₃ solution (20 mL) via syringe.
-
Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 3-Hydroxy-5-(pyridin-4-yl)benzamide.
Expected Data:
| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield Range |
| 3-Hydroxy-5-(pyridin-4-yl)benzamide | C₁₂H₁₀N₂O₂ | 214.22 g/mol | Pale yellow solid | 70-85% |
PART 2: Biological Evaluation of Synthesized Agents
After synthesis and purification, the novel benzamide derivatives must be evaluated for their potential to modulate key inflammatory pathways. The following protocols describe standard in vitro assays for assessing inhibitory activity against COX-2 and p38 MAP kinase.
Workflow for Biological Evaluation
The following diagram outlines a logical screening cascade for the newly synthesized compounds.
Caption: A tiered screening approach for evaluating anti-inflammatory potential.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol measures the ability of test compounds to inhibit the peroxidase activity of COX enzymes.[8] It is a colorimetric assay suitable for high-throughput screening to determine potency (IC₅₀) and selectivity.[9][10]
Principle: The peroxidase component of COX enzymes reduces Prostaglandin G₂ (PGG₂) to Prostaglandin H₂ (PGH₂). This activity is measured using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction, producing a colored product that can be measured by absorbance at 590 nm.[8] A reduction in the rate of color development indicates enzyme inhibition.
Materials:
-
Ovine COX-1 and Human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (Cofactor)
-
Arachidonic Acid (Substrate)
-
TMPD (Chromogenic Substrate)
-
Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, and cofactors as per the supplier's instructions. Prepare serial dilutions of the test compounds and positive control in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Hematin solution
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound dilution (or DMSO for vehicle control).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing both Arachidonic Acid and TMPD to all wells.
-
Data Acquisition: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Protocol 4: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a luminescent, homogeneous biochemical assay to determine the potency of test compounds against p38α MAP kinase.[11]
Principle: The assay measures the amount of ADP produced during the kinase reaction.[12] After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF-2 fusion protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds and positive control (e.g., SB203580) dissolved in DMSO
-
Commercial luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in Kinase Assay Buffer from DMSO stock solutions. Prepare enzyme and substrate/ATP mixtures in Kinase Assay Buffer according to the kit manufacturer's protocol.
-
Assay Plate Setup: In a 384-well white plate, add the following:
-
1 µL of the test compound dilution or vehicle control.
-
2 µL of the diluted p38α enzyme.
-
-
Enzyme-Inhibitor Incubation: Incubate at room temperature for 15 minutes.
-
Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to ADP produced and thus to kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a highly strategic and versatile starting material for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for synthesizing two distinct classes of potential inhibitors targeting COX-2 and p38 MAP kinase. By leveraging established O-alkylation and Suzuki-Miyaura coupling methodologies, diverse libraries can be efficiently generated. The subsequent in vitro evaluation protocols for enzyme inhibition offer a clear and validated path to identify potent and selective lead compounds. This integrated approach of targeted synthesis and rigorous biological screening empowers researchers to rapidly advance their drug discovery programs in the critical field of inflammation.
References
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- BenchChem (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
- BenchChem (2025). An In-depth Technical Guide to p38 MAPK Inhibition in Cellular Signaling.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- El-Sayed, M. A., et al. (2022). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Computer-Aided Drug Design, 18(3), 245-253.
- Jo, E., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(21), 6543.
- Kulmacz, R. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 851, 231-246.
- Promega Corpor
- Sigma-Aldrich. p38 MAP Kinase Assay.
- Sun, W., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1426-1431.
- Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).
- Tolshoh, Y. T., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(41), 28833-28854.
- Li, S., et al. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules, 22(2), 213.
- El-Haggar, R., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1355.
- El-Azab, A. S., et al. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 18(7), 8471-8495.
- Organic Syntheses Procedure. (2017). Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid.
- Cambridge University Press. (n.d.). Suzuki Coupling.
- Shinde, S. S., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 8(16), 14643-14657.
- El-Haggar, R., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1355.
- Tolshoh, Y. T., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(41), 28833-28854.
- Heo, J., et al. (2019). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic Chemistry, 86, 457-466.
- Fitzgerald, C. E., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.
- Bakr, R. B., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Al-Said, M. S., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & Medicinal Chemistry, 21(10), 2945-2954.
- Abrigach, F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17933-17945.
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32.
- Zhao, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- van der Vlist, A., et al. (2016).
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Application Notes and Protocols for 3-Bromo-5-hydroxybenzamide in Agrochemical Research
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. The substituted benzamides, a class of compounds characterized by their robust chemical properties and diverse biological activities, represent a promising frontier in agrochemical research. Within this class, 3-Bromo-5-hydroxybenzamide emerges as a molecule of significant interest. While direct agrochemical applications of this specific isomer are not yet extensively documented in publicly available literature, its structural similarity to known agrochemicals and their metabolites suggests a high potential for utility in this field.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. Drawing upon established knowledge of structurally related compounds, we provide detailed application notes and robust experimental protocols to facilitate the exploration of its herbicidal and fungicidal potential, as well as its utility as a synthetic intermediate.
Part 1: Potential Agrochemical Applications of this compound
The agrochemical potential of this compound can be inferred from the known activities of its structural analogs. The presence of a hydroxyl group and a bromine atom on the benzene ring are key features that can impart biological activity.
Herbicidal Potential: A Plausible Mechanism of Action
The hydroxybenzonitrile herbicides, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), are well-established commercial herbicides. A common metabolite of bromoxynil is 3,5-dibromo-4-hydroxybenzamide, a compound structurally very similar to this compound.[1] This metabolic link strongly suggests that the bromo-hydroxybenzamide scaffold is compatible with herbicidal activity.
Plausible Mechanism of Action: Like the hydroxybenzonitriles, this compound may act as a photosystem II (PSII) inhibitor. In this proposed mechanism, the molecule could bind to the D1 protein of the PSII complex in chloroplasts, thereby blocking electron transport and inhibiting photosynthesis. This leads to a cascade of events, including the production of reactive oxygen species, which ultimately results in cell death and the demise of the weed.
Diagram 1: Proposed Mechanism of Herbicidal Action
Caption: Proposed mechanism of this compound as a PSII inhibitor.
Fungicidal Potential: A Gateway to Novel Antifungal Agents
Derivatives of hydroxybenzamides have demonstrated notable antifungal activity against a range of plant pathogenic fungi. For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and shown to be effective against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum.[2] This indicates that the core hydroxybenzamide structure can be a valuable pharmacophore for the development of new fungicides. This compound can serve as a foundational molecule for the synthesis of a library of derivatives with potentially enhanced antifungal potency and spectrum.
A Versatile Synthetic Intermediate
The functional groups of this compound—the amide, the hydroxyl group, and the bromine atom—offer multiple reactive sites for chemical modification. This makes it a valuable building block for creating more complex and potentially more potent agrochemicals. For example, the hydroxyl group can be etherified, the amide nitrogen can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions to introduce new substituents on the aromatic ring.
Diagram 2: Synthetic Utility of this compound
Caption: Potential synthetic pathways using this compound.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems for the preliminary screening of this compound's agrochemical potential.
Protocol 1: In Vitro Antifungal Activity Assay by Agar Dilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected phytopathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Commercial fungicide (e.g., Carbendazim) as a positive control
-
Sterile distilled water
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in DMSO. Prepare a similar stock solution for the positive control.
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 500, 250, 125, 62.5, and 31.25 ppm. Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as this can inhibit fungal growth. Prepare a control plate with 1% DMSO only.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of a 7-day-old culture of the test fungus, in the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible mycelial growth.
Diagram 3: Workflow for In Vitro Antifungal Assay
Caption: Step-by-step workflow for the antifungal activity assay.
Protocol 2: Herbicidal Activity Screening (Pre- and Post-Emergence)
Objective: To evaluate the herbicidal efficacy of this compound against representative monocot and dicot weeds.
Materials:
-
This compound
-
Acetone, Tween-20
-
Seeds of test plants (e.g., Monocot: Echinochloa crus-galli (barnyard grass); Dicot: Amaranthus retroflexus (redroot pigweed))
-
Pots (10 cm diameter) with sandy loam soil
-
Greenhouse or growth chamber with controlled conditions (25/20°C day/night temperature, 14h photoperiod)
-
Commercial herbicide (e.g., Atrazine) as a positive control
-
Spray chamber
Procedure:
Part A: Pre-emergence Application
-
Planting: Fill pots with soil and sow 10-15 seeds of each test species per pot at a depth of 1 cm.
-
Treatment Solution Preparation: Prepare a stock solution of this compound in acetone. For application, create a series of concentrations (e.g., 2000, 1000, 500, 250 g a.i./ha) in a water-acetone (9:1) mixture containing 0.5% Tween-20.
-
Application: Within 24 hours of planting, spray the soil surface evenly with the treatment solutions using a spray chamber calibrated to deliver a specific volume. A control group should be sprayed with the water-acetone-Tween-20 mixture only.
-
Incubation: Place the pots in the greenhouse and water as needed.
-
Evaluation: After 21 days, visually assess the percentage of weed control based on a scale of 0 (no effect) to 100 (complete kill). Also, measure the fresh weight of the surviving plants.
Part B: Post-emergence Application
-
Planting and Growth: Sow seeds as in the pre-emergence protocol and allow them to grow until they reach the 2-3 leaf stage.
-
Application: Spray the foliage of the seedlings with the same series of treatment solutions as in the pre-emergence test.
-
Incubation: Return the pots to the greenhouse.
-
Evaluation: After 21 days, visually assess the percentage of weed control and measure the fresh weight of the plants.
Part 3: Data Analysis and Interpretation
The data from the herbicidal and fungicidal screenings should be systematically recorded and analyzed to determine the efficacy of this compound.
Data Presentation:
| Compound | Concentration (ppm) | Fungal Species | Mycelial Growth Inhibition (%) |
| This compound | 500 | Fusarium oxysporum | 100 |
| 250 | Fusarium oxysporum | 85.2 | |
| 125 | Fusarium oxysporum | 60.7 | |
| 62.5 | Fusarium oxysporum | 35.1 | |
| 31.25 | Fusarium oxysporum | 15.4 | |
| Carbendazim (Control) | 10 | Fusarium oxysporum | 100 |
Table 1: Example of data presentation for in vitro antifungal activity.
For herbicidal activity, the data can be used to calculate the EC₅₀ (the concentration that causes a 50% reduction in plant growth) through probit analysis.
Part 4: Conclusion and Future Directions
While direct evidence for the agrochemical applications of this compound is currently limited, its structural relationship to known herbicides and the demonstrated antifungal activity of related benzamides provide a strong rationale for its investigation. The protocols outlined in this document offer a robust framework for the initial screening of this compound's biological activity. Positive results from these assays would warrant further investigation, including the synthesis of derivatives to establish structure-activity relationships, mode of action studies, and evaluation against a broader spectrum of weeds and pathogens. The journey from a promising molecule to a viable agrochemical is long, but the exploration of compounds like this compound is essential for the future of sustainable agriculture.
References
-
Synthesis and Antifungal Properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole Derivatives. PubMed. Available at: [Link]
-
Design, Efficient One-Step Synthesis of Bromo-p-hydroxybenzamides and Herbicidal Activity Evaluation. OUCI. Available at: [Link]
-
Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. Available at: [Link]
-
3-Bromo-4-hydroxybenzamide | C7H6BrNO2. PubChem. Available at: [Link]
-
3,5-Dibromo-4-hydroxybenzamide | C7H5Br2NO2. PubChem. Available at: [Link]
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica. Available at: [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]
Sources
The Versatile Scaffolding of 3-Bromo-5-hydroxybenzamide: A Building Block for Advanced Dye Synthesis
Introduction: Unlocking Chromophoric Potential
In the landscape of modern chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel functional materials. 3-Bromo-5-hydroxybenzamide, a uniquely substituted aromatic compound, has emerged as a highly versatile precursor for the synthesis of a diverse range of dyes. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an amide moiety, provides a rich platform for a variety of chemical transformations. This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the application of this compound in the synthesis of both azo and fluorescent dyes. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present the expected photophysical properties of the resulting chromophores.
The bromine atom at the 3-position offers a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures with extended conjugation, often leading to fluorescent compounds. The hydroxyl and amide groups, on the other hand, are key players in the synthesis of azo dyes. The hydroxyl group acts as an activating group for electrophilic aromatic substitution, directing the coupling of diazonium salts, while the amide group can influence the solubility and binding properties of the final dye molecule. This multi-faceted reactivity makes this compound a valuable tool in the design and synthesis of custom dyes for a wide array of applications, from biological imaging to materials science.
Core Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 228-232 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |
Application I: Synthesis of Azo Dyes via Diazotization and Coupling
Azo dyes represent one of the largest and most important classes of synthetic colorants. The synthesis of azo dyes from this compound first requires the conversion of the bromo- group to an amino group, followed by diazotization and coupling with a suitable partner.
Mechanistic Rationale
The synthesis of azo dyes is a two-step process. First, a primary aromatic amine is converted to a diazonium salt through a reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. This process is known as diazotization. The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component, such as a phenol or an aniline, in an electrophilic aromatic substitution reaction to form the azo compound.
In the context of our building block, this compound must first be converted to 3-amino-5-hydroxybenzamide. This can be achieved through a nucleophilic aromatic substitution or, more commonly, a palladium-catalyzed amination reaction. Once the amino-derivative is obtained, it can be diazotized and then coupled with a variety of aromatic compounds to yield a library of azo dyes with diverse colors and properties. The hydroxyl group on the benzamide ring acts as an activating group, directing the azo coupling to the positions ortho and para to it.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-hydroxybenzamide
Welcome to the technical support center for the synthesis of 3-Bromo-5-hydroxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scalability requirements, and the specific isomeric purity needed for your application. The three most common pathways are:
-
Direct Electrophilic Bromination: Starting from 3-hydroxybenzamide, this is the most direct route but is often plagued by issues with regioselectivity.
-
Amidation of a Carboxylic Acid Precursor: This route begins with 3-Bromo-5-hydroxybenzoic acid and involves the formation of the amide bond. This method offers excellent control over regiochemistry.
-
Sandmeyer Reaction Sequence: A multi-step route starting from 3-Amino-5-bromobenzamide, which is converted to a diazonium salt and subsequently hydrolyzed to the desired hydroxyl group.
The following diagram illustrates these primary synthetic pathways.
Technical Support Center: Purification of 3-Bromo-5-hydroxybenzamide
Welcome to the technical support center for 3-Bromo-5-hydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. However, its purification can be challenging due to the presence of closely related impurities that are often co-produced during its synthesis. The presence of both a hydroxyl and a benzamide group on the aromatic ring influences its reactivity and solubility, making the separation of impurities a non-trivial task. This guide provides a systematic approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route you have employed. However, some common impurities to watch out for include:
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the starting material, you may form isomers such as 2-bromo-5-hydroxybenzamide or 4-bromo-3-hydroxybenzamide.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated benzamides, which can be difficult to separate.
-
Unreacted Starting Material: Incomplete reactions can leave you with residual starting materials, such as 3-hydroxybenzamide.
-
Hydrolysis Products: The benzamide functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of 3-bromo-5-hydroxybenzoic acid.
Q2: My purified this compound is a brownish or yellowish powder, not the expected white solid. What could be the reason?
A2: A colored product often indicates the presence of trace impurities. These could be highly colored organic byproducts or residual metal catalysts from a preceding synthetic step. Even small amounts of these impurities can impart a noticeable color to your final product. It is also possible that the compound itself is sensitive to air and light and may be undergoing slow decomposition.
Q3: I am having trouble getting my this compound to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" during recrystallization is a common problem that usually indicates that the compound is melting in the solvent at the elevated temperatures used for dissolution, or that the chosen solvent is not ideal. Here are a few things you can try:
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Lower the temperature: Try to dissolve the compound at a lower temperature, even if it takes longer.
-
Use a co-solvent system: Sometimes, adding a second solvent in which the compound is less soluble can induce crystallization.
-
Seed the solution: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled solution can initiate crystallization.
Troubleshooting Guide
Problem 1: Poor Separation of Isomers by Column Chromatography
Symptoms:
-
Your fractions from the column are still a mixture of isomers, as determined by TLC or HPLC.
-
The spots or peaks of the isomers are very close to each other.
Root Cause Analysis:
The polarity of the isomers of 3-bromo-hydroxybenzamide is often very similar, making their separation by standard column chromatography challenging. The choice of the stationary phase and the mobile phase is critical for achieving good resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Instead of relying on a standard ethyl acetate/hexane system, perform a systematic screen of different solvent systems. A table of suggested solvent systems is provided below.
-
Use of Additives: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes improve the separation of phenolic compounds by altering their interaction with the silica gel.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: If you are using normal-phase (silica gel) chromatography, consider switching to a reverse-phase (C18) stationary phase. In reverse-phase chromatography, the separation is based on hydrophobicity, which can be different for isomers.
-
Alumina: In some cases, alumina can provide a different selectivity compared to silica gel.
-
Problem 2: Persistent Di-brominated Impurity
Symptoms:
-
You consistently see a less polar spot on your TLC or a later eluting peak in your reverse-phase HPLC that corresponds to a di-brominated species.
Root Cause Analysis:
Di-brominated impurities are formed when the reaction conditions are too harsh or when there is an excess of the brominating agent. These impurities are generally less polar than the mono-brominated product.
Solutions:
-
Fractional Recrystallization: This technique can be effective if the di-brominated impurity has a significantly different solubility profile than your desired product. Experiment with different solvents to find one that selectively crystallizes your product, leaving the impurity in the mother liquor.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) is often the most effective method for separating closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow to help you choose the most appropriate purification strategy based on the nature of the impurities in your crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize the recovery of pure this compound while leaving impurities in the mother liquor.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/water, or ethyl acetate/heptane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is for the separation of closely related isomers using flash column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Column chromatography apparatus
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Start the elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure.
| Parameter | Recommendation for Isomer Separation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution, e.g., 10% to 50% Ethyl Acetate in Hexane |
| Flow Rate | Adjusted to allow for good separation |
| Fraction Size | Small fractions for better resolution |
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. |
| Acetone/Water | Similar to ethanol/water, but acetone is more volatile. |
| Ethyl Acetate/Heptane | A common choice for a wide range of polarities. |
| Toluene | Can be effective for less polar impurities. |
Final Remarks
The purification of this compound requires a careful and systematic approach. By understanding the potential impurities and by methodically optimizing your purification strategy, you can achieve a high level of purity in your final product. Always use appropriate personal protective equipment when handling chemicals.
References
- While this guide provides general best practices, for specific synthetic procedures and impurity profiles, it is always recommended to consult the primary literature related to your synthetic route. The following are examples of resources for general organic chemistry techniques: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai. "Vogel's Textbook of Practical Organic Chemistry" by A. I. Vogel.
-
For specific properties of this compound, chemical supplier databases such as Sigma-Aldrich[1][2], PubChem[3], and ChemicalBook[4] can be valuable resources.
-
For insights into the types of impurities that can be generated with brominated compounds, literature on the synthesis of related molecules, such as 2-Bromo-5-hydroxybenzaldehyde, can be informative.[5][6]
-
The analysis of impurities often relies on techniques like HPLC and GC-MS, and application notes for similar compounds can provide a good starting point for method development.[7][8]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 140472-69-1 CAS MSDS (3-BROMO-5-HYDROXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-Hydroxybenzamide
Welcome to the technical support center for the bromination of 3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when brominating 3-hydroxybenzamide?
The bromination of 3-hydroxybenzamide is a classic electrophilic aromatic substitution. However, the molecule possesses two activating groups: a hydroxyl (-OH) group and an amide (-CONH₂) group. The hydroxyl group is a powerful ortho-, para-director, strongly activating the ring towards substitution.[1][2] The amide group is a meta-director. The interplay of these directing effects and the high reactivity of the phenol ring can lead to several challenges, primarily:
-
Over-bromination: The highly activated ring is susceptible to the addition of multiple bromine atoms, leading to di- and tri-substituted products.[3][4]
-
Poor Regioselectivity: Achieving selective mono-bromination at the desired position can be difficult due to the multiple activated sites on the aromatic ring.
-
Potential for O-Bromination: While less common for phenols, under certain conditions, reaction at the hydroxyl group can occur.
Troubleshooting Guide: Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanistic origins, and strategies for mitigation.
Issue 1: Formation of Polybrominated Products (Di- and Tri-bromination)
How to Identify: You observe multiple product spots on your Thin-Layer Chromatography (TLC) plate. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of species with masses corresponding to the addition of two or three bromine atoms.[5][6]
Root Cause Analysis: The hydroxyl group strongly activates the aromatic ring, making it highly nucleophilic.[1][7] In the presence of a sufficient concentration of the electrophilic bromine species, the initially formed mono-brominated product can readily undergo further substitution at the remaining activated ortho and para positions. The use of polar protic solvents, such as water (in bromine water), can exacerbate this issue by ionizing the phenol to the even more reactive phenoxide ion.[3][4][8]
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or even a 1:1 molar ratio of the brominating agent to 3-hydroxybenzamide is a critical first step.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Milder Reagents: Instead of molecular bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which helps to prevent over-reaction.[9][10]
-
Complexed Reagents: Reagents like polyvinylpolypyrrolidone-bromine complex (PVPP-Br₂) can offer a milder and more selective bromination.
-
-
Solvent Selection: The choice of solvent significantly influences the reaction outcome.
-
Non-polar Solvents: Performing the reaction in a non-polar solvent like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂) can suppress the ionization of the phenol and temper the ring's reactivity, favoring mono-bromination.[8][11]
-
Avoid Polar Protic Solvents: Avoid using bromine water or other highly polar, protic solvents, as these strongly promote polybromination.[3][4]
-
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.[11]
Table 1: Effect of Reaction Conditions on Product Distribution
| Brominating Agent | Solvent | Temperature | Expected Major Product(s) |
| Bromine Water | Water | Room Temp. | 2,4,6-Tribromo-3-hydroxybenzamide |
| Br₂ (1.1 eq) | CCl₄ | 0 °C | Mono-brominated isomers |
| NBS (1.1 eq) | CH₂Cl₂ | Room Temp. | Primarily mono-brominated isomers |
Experimental Protocol: Selective Mono-bromination using NBS
-
Dissolve 3-hydroxybenzamide (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in CH₂Cl₂.
-
Add the NBS solution dropwise to the 3-hydroxybenzamide solution over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} caption: Troubleshooting workflow for over-bromination.
Issue 2: Poor Regioselectivity
How to Identify: You have successfully achieved mono-bromination, but NMR analysis reveals a mixture of isomers (e.g., substitution at the 2-, 4-, and 6-positions).
Root Cause Analysis: The hydroxyl group directs electrophilic substitution to the ortho (2- and 6-) and para (4-) positions. The relative distribution of these isomers is influenced by both electronic and steric factors. While the para position is often favored to minimize steric hindrance, substitution at the ortho positions is also significant.[8] The amide group's meta-directing influence is generally weaker than the hydroxyl group's ortho-, para-directing effect.
Mitigation Strategies:
-
Bulky Brominating Agents: While less common, employing a sterically hindered brominating agent might favor substitution at the less hindered para position.
-
Use of Directing Groups/Catalysts:
-
Some methods utilize catalysts that can coordinate with the hydroxyl group, potentially blocking one ortho position and favoring substitution at the other or at the para position. For instance, p-toluenesulfonic acid (pTsOH) has been used with NBS to direct bromination in para-substituted phenols to the ortho position.[12]
-
Recent research has explored the use of sulfoxides with bulky substituents in combination with TMSBr to achieve high para-selectivity.[13]
-
-
Protecting Group Strategy:
-
To achieve specific regioselectivity, a protecting group can be temporarily installed on the hydroxyl group. This alters the electronic nature of the substituent and its directing effects.[14][15] For example, converting the hydroxyl group to a bulky ether (e.g., a silyl ether) can sterically hinder the ortho positions, potentially favoring substitution at the para position.[16] The protecting group is then removed in a subsequent step.[17]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} caption: Logic for improving regioselectivity.
Analytical Monitoring of the Reaction
Effective troubleshooting relies on accurate monitoring of the reaction progress.
Q2: What are the best methods for monitoring the bromination of 3-hydroxybenzamide?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative monitoring of the reaction's progress.[6] It allows you to visualize the consumption of the starting material and the appearance of products.
-
Troubleshooting Tip: If you see multiple spots, co-spotting your reaction mixture with the starting material can help identify which spot corresponds to the reactant. A potassium permanganate (KMnO₄) stain can be useful for visualizing aromatic compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the components of your reaction mixture. It separates the different species and provides their mass-to-charge ratio, allowing for the confirmation of mono-, di-, and tri-brominated products based on their molecular weight and isotopic pattern of bromine.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the purified products. The splitting patterns and chemical shifts of the aromatic protons will definitively determine the position of bromine substitution.[5]
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Quantitative Analysis | Information Provided |
| TLC | Separation by polarity | Qualitative | Reaction progress, number of components |
| GC-MS | Separation by volatility, mass detection | Semi-quantitative | Identification of products and byproducts |
| NMR | Nuclear spin in a magnetic field | Quantitative | Definitive structural information, isomer ratio |
Final Purification Steps
Q3: My reaction has produced a mixture of brominated products. What is the best way to purify the desired mono-brominated compound?
A3: Column chromatography is the most effective method for separating isomers and products with different degrees of bromination.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by TLC analysis to achieve good separation between the spots corresponding to the desired product and the impurities.
References
-
Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Scilit. Available from: [Link]
-
Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. ResearchGate. Available from: [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available from: [Link]
-
Bromination of phenol. YouTube. Available from: [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available from: [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. Available from: [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. Available from: [Link]
-
Regioselective Synthesis of Brominated Phenols. ChemistryViews. Available from: [Link]
-
TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. National Institutes of Health. Available from: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]
-
What is bromination of phenol?. Quora. Available from: [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available from: [Link]
-
Bromination of Phenols. Khan Academy. Available from: [Link]
-
Bromination phenol in Water and non-polar solvent. Physics Wallah. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Protection and Deprotection. CEM Corporation. Available from: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. Available from: [Link]
-
Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate. Available from: [Link]
-
Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. ResearchGate. Available from: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
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- 3. youtube.com [youtube.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. byjus.com [byjus.com]
- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 14. learninglink.oup.com [learninglink.oup.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protection and Deprotection [cem.com]
Optimizing reaction conditions for 3-Bromo-5-hydroxybenzamide synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-hydroxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the yield and purity of your target compound.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound is not a trivial one-step process. It presents two primary chemical challenges that must be addressed methodically:
-
Regioselectivity in Bromination: The starting material, typically 3-hydroxybenzoic acid, contains two directing groups: a hydroxyl group (-OH) and a carboxylic acid group (-COOH). The -OH group is a powerful activating, ortho-, para-director, while the -COOH group is a deactivating, meta-director. Their combined influence directs electrophilic substitution (like bromination) to the 2, 4, and 6 positions, making direct bromination to the 5-position inefficient and leading to a complex mixture of isomers.
-
Chemoselectivity in Amidation: The molecule contains two reactive sites for amidation coupling reagents: the carboxylic acid and the phenolic hydroxyl group. Activating the carboxylic acid (e.g., by converting it to an acid chloride) can lead to undesirable side reactions where the phenolic hydroxyl group of another molecule attacks the activated acid, forming polyester impurities.
A robust and optimized synthesis requires a multi-step approach that controls for both of these challenges, typically involving the use of protecting groups.
Caption: Decision workflow for the amidation step.
Section 4: Optimized Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis based on the principles discussed above.
Protocol 1: Methyl Protection of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Stir the suspension vigorously. Add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature. (Caution: DMS is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood).
-
Heat the mixture to a gentle reflux (approx. 60 °C) and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3-methoxybenzoic acid, which can often be used in the next step without further purification.
Protocol 2: Amidation of 3-Bromo-5-methoxybenzoic Acid (Acid Chloride Method)
-
In a flame-dried flask under a nitrogen atmosphere, suspend 3-bromo-5-methoxybenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solid should dissolve as it converts to the acid chloride.
-
Cool the reaction to room temperature and evaporate the excess SOCl₂ and toluene under reduced pressure. Co-evaporate with dry toluene (2x) to ensure all SOCl₂ is removed. You are left with the crude 3-bromo-5-methoxybenzoyl chloride.
-
In a separate flask, cool concentrated ammonium hydroxide (NH₄OH, 10-20 eq) in an ice bath (0 °C).
-
Dissolve the crude acid chloride in a minimal amount of a dry, inert solvent (like THF or dioxane) and add it dropwise to the cold, rapidly stirring ammonium hydroxide solution.
-
A white precipitate of the amide should form immediately. Stir for an additional 30-60 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-bromo-5-methoxybenzamide.
Protocol 3: Boron Tribromide (BBr₃) Demethylation
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 3-bromo-5-methoxybenzamide (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.5-2.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Monitor the reaction by TLC. Once complete, cool the reaction back to 0 °C and very carefully quench it by the slow, dropwise addition of methanol, followed by water.
-
A precipitate of the product should form. If not, concentrate the mixture to remove the DCM.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
References
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. 1 [1]2. Various Authors. Protection for Phenols and Catechols. ResearchGate. [2]3. Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. [3]4. Wang, L., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [4]5. Various Authors. Carboxylic acid and amine = amide? Reddit r/Mcat Discussion. [5]6. Kaliappan, K. P. (2020). Protecting Groups in Organic Synthesis. IIT Bombay. 7. Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. 8. LibreTexts Chemistry. Chemistry of Amides. [6]9. CN103467296A. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents. [7]10. Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [8]11. BenchChem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. [9]12. BenchChem. How to prevent degradation of 3-hydroxybenzamide in solution. [10]13. Organic Chemistry Portal. Protective Groups.
Sources
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- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of 3-Bromo-5-hydroxybenzamide in organic solvents
Welcome to the technical support center for 3-Bromo-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound in common organic solvents. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure your experiments proceed smoothly and efficiently. Our approach is grounded in chemical principles to not only offer solutions but also to explain the causality behind them.
Understanding the Molecule: Why is this compound Challenging to Dissolve?
This compound possesses a combination of functional groups that contribute to its low solubility in many organic solvents. The presence of both a hydrogen-bond-donating hydroxyl (-OH) group and a hydrogen-bond-donating-and-accepting primary amide (-CONH2) group allows for strong intermolecular hydrogen bonding.[1][2][3][4] These strong interactions in the solid state require a significant amount of energy to be overcome by solvent molecules. Additionally, the aromatic ring contributes to a stable crystal lattice structure, further reducing solubility.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initial Solvent Selection and Optimization
The first line of defense against low solubility is a systematic approach to solvent selection. The principle of "like dissolves like" is a useful starting point. Given the polar nature of the amide and hydroxyl groups, polar solvents are generally the best choice.
Recommended Initial Solvents:
A good starting point is to test solubility in a range of polar aprotic and polar protic solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These solvents are excellent hydrogen bond acceptors and can effectively disrupt the intermolecular hydrogen bonds of the solute.[6] |
| Polar Protic | Ethanol, Methanol | These solvents can act as both hydrogen bond donors and acceptors, but their smaller size and lower polarity compared to DMSO and DMF may result in lower solubility. |
| Ethers | Tetrahydrofuran (THF) | THF is a moderately polar solvent that can be effective, although generally less so than the highly polar aprotic solvents. |
| Ketones | Acetone | Acetone is another moderately polar option to consider in your initial screening. |
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: Add a measured volume of your chosen solvent (e.g., 100 µL) to the first vial.
-
Observation & Agitation: Vigorously vortex the vial for 1-2 minutes. A sonicator bath can also be used to aid dissolution.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation process.
-
Documentation: Record the volume of solvent required to fully dissolve the compound to estimate its solubility.
-
Repeat: Perform this for each of the recommended solvents to determine the most effective one for your desired concentration.
Q2: I've tried the recommended solvents, but the solubility is still too low for my experiment. What's the next step?
A2: Leveraging Co-solvency and Temperature
If a single solvent system is insufficient, the use of co-solvents and temperature manipulation are powerful next steps.
Co-solvency:
The principle of co-solvency involves mixing two or more miscible solvents to create a mixture with solubilizing power greater than either of the individual components.[7] For this compound, a common strategy is to use a primary solvent in which the compound has some solubility (like DMSO or DMF) and a less polar co-solvent that is compatible with your experimental system.
Workflow for Co-solvent System Development:
Caption: A stepwise workflow for developing an effective co-solvent system.
Temperature Adjustment:
For most compounds, solubility increases with temperature. Gentle heating can significantly improve the dissolution of this compound.
Experimental Protocol: Dissolution with Heating
-
Safety First: Ensure your chosen solvent is safe to heat and that you are working in a well-ventilated area, such as a fume hood.
-
Gentle Heating: Place your vial containing the compound and solvent in a heating block or a warm water bath.
-
Controlled Temperature Increase: Gradually increase the temperature while stirring or agitating the solution. Do not exceed the boiling point of the solvent.
-
Cooling and Observation: Once dissolved, allow the solution to cool to room temperature slowly. Observe for any signs of precipitation. If the compound remains in solution, you have successfully created a supersaturated solution, which may be stable for a period of time.
Q3: My experimental conditions are pH-sensitive. Can I use pH modification to improve solubility?
A3: pH Adjustment for Ionizable Groups
Yes, pH modification can be a very effective strategy. This compound has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the solution, you can deprotonate this group to form a phenoxide salt, which is significantly more soluble in aqueous and polar protic solvents.[3]
Workflow for pH-Based Solubilization:
Caption: A logical workflow for enhancing solubility through pH modification.
Important Considerations:
-
Choice of Base: For biological applications, consider using a biocompatible base.
-
pH Compatibility: Ensure the final pH of your solution is compatible with your experimental assay or system. Drastic pH changes can affect the stability of other components.
-
Reversibility: If you need to recover the neutral form of the compound, you can neutralize the solution with a weak acid.
Q4: Are there any other advanced techniques I can consider for very low solubility?
A4: Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques, often employed in the pharmaceutical industry, can be adapted for a laboratory setting.
-
Solid Dispersions: This involves dispersing the compound in a solid matrix, often a polymer. This can be achieved through techniques like solvent evaporation or melt extrusion. The resulting solid dispersion can have enhanced dissolution rates.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the aromatic portion of the molecule, effectively encapsulating it and increasing its apparent solubility in aqueous solutions.[7]
-
Particle Size Reduction: While not increasing the equilibrium solubility, reducing the particle size through micronization or nanonization can significantly increase the dissolution rate.[7][8] This can be achieved through techniques like sonication of a suspension or specialized milling processes.
These advanced techniques often require specialized equipment and expertise but can be highly effective for overcoming severe solubility limitations.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| Solvent Screening | "Like dissolves like" | Initial optimization | Start with polar aprotic solvents like DMSO or DMF. |
| Co-solvency | Using a mixture of solvents to enhance solubility. | When a single solvent is insufficient and a mixed system is acceptable. | Ensure co-solvents are miscible and compatible with the experiment. |
| Heating | Increasing kinetic energy to overcome lattice energy. | Improving dissolution rate and achieving higher concentrations. | Check solvent boiling point and compound stability at higher temperatures. |
| pH Adjustment | Ionizing the phenolic hydroxyl group to a more soluble salt. | Aqueous or polar protic solvent systems. | Ensure final pH is compatible with the experimental setup. |
| Advanced Techniques | Altering the physical state or complexing the molecule. | Extremely low solubility where other methods have failed. | May require specialized equipment and formulation expertise. |
References
-
Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]
-
University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
-
PubMed. (n.d.). Hydrotropic solubilization of poorly water-soluble drugs. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2010, August 7). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 16). Amine vs Amide Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 8). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
Sources
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- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Workup [chem.rochester.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of 3-Bromo-5-hydroxybenzamide
Welcome to the Technical Support Center for the purification of 3-Bromo-5-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude this compound will largely depend on its synthetic route. A common method for its preparation is the amidation of 3-bromo-5-hydroxybenzoic acid. Based on this and analogous syntheses of similar compounds, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurity is likely to be the starting material, 3-bromo-5-hydroxybenzoic acid.
-
Isomeric Byproducts: Depending on the synthetic route for the starting material, you may have isomeric impurities. For instance, if the starting benzoic acid was synthesized by bromination of 3-hydroxybenzoic acid, you could have other brominated isomers.
-
Di-brominated Species: Over-bromination during the synthesis of the starting material can lead to di-brominated impurities, such as 3,5-dibromo-hydroxybenzamide.[1]
-
Reagents and Coupling Agents: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU) from the amidation step.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: What is the expected appearance and melting point of pure this compound?
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of your crude mixture and for monitoring the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for detecting closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your purified product and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp and consistent melting point range is a classic indicator of high purity.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common and effective techniques for purifying this compound.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
-
Solvent Screening: The key to successful recrystallization is selecting the right solvent. Based on the structure of this compound (a polar, aromatic amide), good starting solvents to screen include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate
-
Water (or mixtures with alcohols)
To screen for a suitable solvent, place a small amount of your crude material in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.
-
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solvent boils. Add more solvent in small portions until all the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was added. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is very soluble even in the cold solvent. | Try a different solvent or a mixed solvent system. | |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling more slowly. Seeding with a pure crystal can also help. |
| Low recovery | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
| Colored impurities remain | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, normal-phase chromatography with silica gel is a suitable choice.
Caption: Workflow for purification by column chromatography.
-
TLC Analysis: Before running a column, determine the best solvent system using TLC. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. Good starting solvent systems to try for this polar compound are mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, you can "dry load" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen) to start the flow. Collect the eluting solvent in fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution may be necessary. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without cracks or channels. | |
| Column was overloaded with sample. | Use a larger column or less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Compound won't elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate may be needed. |
| Compound runs with the solvent front | Solvent system is too polar. | Start with a much less polar eluent. |
| Streaking or tailing on TLC | Compound is acidic or basic and interacting strongly with the silica. | Add a small amount of a modifier to your eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds). |
Method 3: Acid-Base Extraction
This technique is particularly useful for removing acidic or basic impurities from a neutral or weakly acidic/basic compound. Since this compound has a phenolic hydroxyl group, it is weakly acidic. This allows for its separation from neutral or basic impurities. It can also be used to remove acidic impurities like the starting material, 3-bromo-5-hydroxybenzoic acid.
Caption: Acid-base extraction scheme for purification.
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Weak Base Wash (to remove carboxylic acid impurities): Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (a weak base). This will deprotonate the more acidic 3-bromo-5-hydroxybenzoic acid, pulling it into the aqueous layer as its sodium salt, while the less acidic this compound remains in the organic layer. Drain the aqueous layer. Repeat the wash if necessary.
-
Strong Base Extraction (to isolate the product): Now, wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH), a strong base. This will deprotonate the phenolic hydroxyl group of this compound, converting it into its water-soluble sodium salt, which will move into the aqueous layer. Drain and save this aqueous layer. The organic layer now contains neutral impurities.
-
Acidification and Isolation: Cool the saved aqueous layer from the previous step in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 2 M HCl) until it is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
| Problem | Possible Cause | Solution |
| Emulsion formation | Agitation during extraction was too vigorous. | Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also be effective. |
| Low yield of precipitated product | Incomplete extraction into the aqueous base. | Ensure thorough mixing during the extraction steps. You may need to perform multiple extractions with the base. |
| Incomplete precipitation upon acidification. | Ensure the solution is sufficiently acidic. Check the pH carefully. | |
| Product does not precipitate | The product may be somewhat soluble in the acidic aqueous solution. | If precipitation is not effective, you can re-extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate), and then dry and evaporate the organic layer to recover your product. |
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Professor Dave Explains. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-hydroxybenzamide
Welcome to the comprehensive technical support guide for the synthesis of 3-Bromo-5-hydroxybenzamide. This resource is tailored for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer scientifically grounded solutions to optimize your process for yield, purity, and safety.
Introduction
This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while conceptually straightforward, presents several challenges when transitioning from bench-scale to larger-scale production. This guide is structured to provide practical, experience-driven advice to ensure a robust and scalable process.
Core Synthesis Pathway
The primary synthetic route to this compound involves two key transformations: the selective bromination of a substituted benzoic acid and the subsequent amidation of the carboxylic acid. A common starting material is 3,5-dihydroxybenzoic acid.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the planning and execution of the this compound synthesis.
Q1: What is the most common starting material for the synthesis of this compound?
A1: A frequently used starting material is 3,5-dihydroxybenzoic acid.[1][2] This is due to its commercial availability and the directing effects of the hydroxyl groups, which facilitate selective bromination at the desired position.
Q2: What are the critical safety precautions when handling bromine?
A2: Bromine is a highly corrosive, toxic, and volatile substance that requires strict safety protocols.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3][4][5] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[3]
Q3: What are the main challenges in scaling up the amidation step?
A3: Key challenges in scaling up the amidation of 3-bromo-5-hydroxybenzoic acid include ensuring efficient mixing, managing the exothermicity of the reaction, and dealing with the potential for side reactions. The choice of coupling reagent is also critical for large-scale applications, considering factors like cost, safety, and waste generation.[6][7]
Q4: How can I monitor the progress of the bromination and amidation reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions at the lab scale. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for more accurate, quantitative analysis of reaction conversion and impurity profiles.
Q5: What are the typical impurities I should expect and how can I control them?
A5: In the bromination step, over-bromination leading to di- or tri-brominated species is a common impurity. This can be controlled by careful control of stoichiometry and reaction temperature. During amidation, unreacted starting material and byproducts from the coupling reagent can be present. Purification is typically achieved through recrystallization or column chromatography.
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems encountered during the synthesis.
Section 2.1: Bromination of 3,5-Dihydroxybenzoic Acid
Issue 1: Low Yield of Monobrominated Product
-
Question: My bromination reaction is resulting in a low yield of the desired 3-bromo-5-hydroxybenzoic acid, with a significant amount of starting material remaining. What are the likely causes and solutions?
-
Answer:
-
Insufficient Bromine: Ensure the stoichiometry of bromine is accurate. While a slight excess may be needed to drive the reaction to completion, a large excess can lead to over-bromination.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
Poor Solubility of Starting Material: 3,5-dihydroxybenzoic acid may have limited solubility in the chosen solvent. Ensure adequate solvent volume and vigorous stirring to maintain a homogenous reaction mixture.
-
Issue 2: Formation of Multiple Brominated Byproducts
-
Question: I am observing the formation of di- and poly-brominated products in my reaction mixture. How can I improve the selectivity for the monobrominated product?
-
Answer:
-
Control of Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture. This maintains a low concentration of bromine at any given time, favoring monobromination.
-
Temperature Control: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can enhance selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the aromatic ring. Experiment with different solvents to optimize selectivity. Acetic acid is a commonly used solvent for such brominations.[8][9]
-
Section 2.2: Amidation of 3-Bromo-5-hydroxybenzoic Acid
Issue 3: Low Conversion to the Amide
-
Question: The amidation of my 3-bromo-5-hydroxybenzoic acid is incomplete, resulting in a low yield of this compound. What steps can I take to improve the conversion?
-
Answer:
-
Choice of Amidation Reagent: The direct reaction of a carboxylic acid and an amine is generally slow. The use of a coupling reagent is necessary. For large-scale synthesis, consider cost-effective and efficient reagents.[6][7]
-
Activation of the Carboxylic Acid: A common strategy is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.[7] This activated intermediate then readily reacts with ammonia or an amine.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Optimize the reaction temperature and time based on the specific coupling reagent and substrates used.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product from unreacted starting material and reagent byproducts. What purification strategies are most effective?
-
Answer:
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities. Washing the organic layer with a dilute base (like sodium bicarbonate solution) can remove unreacted acidic starting material. A subsequent wash with a dilute acid can remove any basic impurities.
-
Recrystallization: This is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: While effective, column chromatography can be less practical for very large-scale purification. It is more suitable for smaller scales or for removing closely related impurities that cannot be separated by recrystallization.
-
Part 3: Experimental Protocols and Data
Step-by-Step Protocol: Synthesis of 3-Bromo-5-hydroxybenzoic Acid
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.
-
Bromine Addition: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite.
-
Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product under vacuum.
Step-by-Step Protocol: Synthesis of this compound
-
Acid Chloride Formation (if applicable): In a fume hood, carefully add thionyl chloride to 3-bromo-5-hydroxybenzoic acid and gently reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a solution of the desired amine.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, wash the organic layer sequentially with dilute acid, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Data Summary Table
| Parameter | Bromination | Amidation |
| Starting Material | 3,5-Dihydroxybenzoic Acid | 3-Bromo-5-hydroxybenzoic Acid |
| Key Reagents | Bromine, Acetic Acid | Thionyl Chloride, Ammonia/Amine |
| Typical Yield | 70-85% | 80-95% |
| Key Impurities | Di-brominated products | Unreacted starting material |
| Purification Method | Precipitation/Recrystallization | Recrystallization |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-stage synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- Vertex AI Search. (2024). Bromination safety.
- Chemical Education Xchange. (n.d.). Safety.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Standard Operating Procedure. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Chiriac, C. I., Tanasa, F., & Onciu, M. (2003). Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent. Revue Roumaine de Chimie, 48(10), 827-830.
- ChemicalBook. (n.d.). 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.
- ResearchGate. (2025). Large Aromatic Amide Helices via Living Polycondensation.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid.
- Popescu, I. M., Ștefănuț, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
- Biosynth. (n.d.). 3-Bromo-5-hydroxybenzoic acid.
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Guidechem. (n.d.). How is 3,5-Dihydroxybenzoic acid applied and prepared?.
Sources
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- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Preventing decomposition of 3-Bromo-5-hydroxybenzamide during reaction
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support guide for 3-Bromo-5-hydroxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a bifunctional molecule containing both a nucleophilic phenol and a hydrolyzable amide, this compound can be susceptible to degradation under various reaction conditions. This guide provides in-depth, question-and-answer-based solutions to anticipate and mitigate these challenges, ensuring the integrity of your material and the success of your synthetic routes.
Section 1: Understanding the Molecule's Inherent Instabilities
This section addresses the fundamental chemical properties of this compound that can lead to its decomposition.
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound is primarily driven by the reactivity of its two key functional groups: the phenolic hydroxyl group and the benzamide group. The two main degradation pathways are:
-
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation. Under alkaline conditions, it deprotonates to form a phenoxide ion, which is highly electron-rich and easily oxidized by atmospheric oxygen or other oxidants in the reaction mixture. This process often leads to the formation of colored quinone-type species, resulting in a yellow or brown discoloration of the solution or solid.[1] This degradation can be accelerated by light (photo-oxidation), elevated temperatures, and the presence of trace metal ions like Cu²⁺ or Fe³⁺.[1]
-
Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically accelerated by heat.[2][3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately yields 3-Bromo-5-hydroxybenzoic acid and an ammonium salt.[3][4]
-
Base-Mediated Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon.[2][5] This reaction, which is also often heated to proceed at a significant rate, produces the carboxylate salt of 3-Bromo-5-hydroxybenzoic acid and ammonia gas.[4]
-
Q2: What are the typical visual and analytical indicators of decomposition?
A2: Vigilant monitoring for signs of degradation is crucial. Key indicators include:
-
Visual Change: The most common sign of oxidative degradation is a color change from a white or off-white solid/colorless solution to yellow or brown.[1]
-
Analytical Change (TLC/LC-MS): The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram is a definitive sign of decomposition. The most common impurity to look for would be 3-Bromo-5-hydroxybenzoic acid (M.W. 217.02 g/mol )[6], resulting from hydrolysis.
-
Gas Evolution: In the case of base-mediated hydrolysis, the evolution of ammonia gas, recognizable by its characteristic smell or by testing with moist litmus paper, can be an indicator.[4]
Section 2: Proactive Strategies for Preventing Decomposition
This section provides actionable strategies and protocols to maintain the stability of this compound during reactions.
Q3: How can I minimize oxidative degradation during my reaction?
A3: Preventing oxidation of the phenol group is critical. The following measures are highly effective:
-
Atmospheric Control: The most effective strategy is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
pH Management: Avoid strongly basic conditions if possible. The phenoxide ion formed at high pH is significantly more prone to oxidation.[1] If a base is required, consider using a non-nucleophilic, hindered base or carefully controlling the stoichiometry.
-
Light Protection: Protect the reaction from light by covering the flask with aluminum foil, especially if the reaction is expected to run for an extended period.[1]
-
Use of Antioxidants: In some specific applications, adding a small quantity of an antioxidant like butylated hydroxytoluene (BHT) or sodium bisulfite can be beneficial, though this may complicate purification.
Q4: When is it necessary to use a protecting group for the phenol?
A4: A protecting group strategy is strongly recommended when the planned reaction conditions involve strong bases, strong nucleophiles, or electrophilic reagents that could react with the phenol. Protecting the hydroxyl group prevents both oxidative degradation and unwanted side reactions.
The decision to protect can be visualized with the following workflow:
Q5: What are the most suitable protecting groups for the phenolic hydroxyl group?
A5: The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove with high yield.[7] For the phenol in this compound, ether-based protecting groups are generally most suitable.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to most non-acidic, non-fluoride conditions. Excellent choice for many coupling reactions. |
| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | Catalytic Hydrogenation (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions. Not suitable if other reducible groups are present. |
| Methyl Ether | Me | MeI, K₂CO₃, Acetone; or (CH₃)₂SO₄ | Harsh: BBr₃ or HBr | Very stable and can be difficult to remove. Generally used for permanent protection rather than as a temporary group. |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) | Stable to bases and nucleophiles. Cleaved under acidic conditions that might also hydrolyze the amide. |
Recommendation: For general applications like palladium-catalyzed cross-coupling, TBDMS is often the optimal choice due to its robustness and mild cleavage conditions.
Section 3: Troubleshooting Guide for Common Reactions
This section provides specific advice for issues encountered during synthesis.
Q6: I am attempting a Suzuki coupling, but my reaction turns dark brown and the yield is very low. What is happening?
A6: This is a classic case of oxidative degradation of the unprotected phenol under the basic conditions typical of Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃). The phenoxide formed is likely being oxidized, potentially leading to complex polymeric byproducts that can also interfere with the palladium catalyst.
Troubleshooting Steps:
-
Protect the Phenol: The most reliable solution is to protect the hydroxyl group as a TBDMS or Benzyl ether before the coupling reaction.
-
Degas Rigorously: If proceeding without protection, ensure your solvent and reaction headspace are scrupulously free of oxygen. Purge with argon for at least 30 minutes.
-
Use Milder Bases: Consider testing weaker bases like K₃PO₄ or using milder conditions if your substrate is sufficiently reactive.
-
Lower the Temperature: High temperatures accelerate decomposition.[1] Run the reaction at the lowest temperature that provides a reasonable conversion rate.
Q7: My final product's mass spectrum shows a peak corresponding to 3-Bromo-5-hydroxybenzoic acid. How do I prevent this hydrolysis?
A7: The presence of 3-Bromo-5-hydroxybenzoic acid is a clear indication of amide hydrolysis. This typically occurs during either the reaction itself or during an aqueous workup under harsh pH conditions.
Troubleshooting Steps:
-
Avoid High Temperatures: Amide hydrolysis is significantly slower at lower temperatures.[3] If possible, run your reaction at or below room temperature.
-
Control pH During Workup: During aqueous extraction, avoid using strong acids or bases. If an acid wash is needed, use a dilute solution (e.g., 0.1 M HCl) and perform the extraction quickly at low temperatures (e.g., on an ice bath). Similarly, for base washes, use saturated sodium bicarbonate instead of stronger bases like NaOH.
-
Minimize Water: Ensure your solvents are anhydrous, as water is a required reagent for hydrolysis.
Section 4: Experimental Protocols & Data
Protocol 1: Protection of this compound with TBDMS
This protocol provides a standard procedure for protecting the phenolic hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an argon atmosphere, dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-5-((tert-butyldimethylsilyl)oxy)benzamide.
Data Summary: Stability of 3-Hydroxybenzamide under Stress Conditions
The following table, adapted from stability data for the parent 3-hydroxybenzamide, illustrates the key factors leading to degradation. Similar trends are expected for the bromo-substituted analog.
| Condition | Time | Temperature | Degradation Observed | Primary Pathway |
| 0.1 M HCl (Acidic) | 24 hours | 60°C | 5 - 15% | Hydrolysis |
| 0.1 M NaOH (Alkaline) | 4 hours | 25°C | > 50% | Oxidation & Hydrolysis |
| 3% H₂O₂ (Oxidative) | 8 hours | 25°C | > 40% | Oxidation |
| UV Light (254 nm) | 12 hours | 25°C | 15 - 30% | Photo-oxidation |
| pH 7 Buffer (Thermal) | 48 hours | 80°C | 20 - 40% | Hydrolysis & Oxidation |
| Data adapted from BenchChem Technical Support Guide for 3-hydroxybenzamide.[1] |
Visualization of Key Decomposition Pathways
References
- Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]
-
Clark, J. The Hydrolysis of Amides. Chemguide. Available from: [Link]
-
AK Lectures. Hydrolysis of Amides. AK Lectures. Available from: [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. Available from: [Link]
-
Various Authors. (2024). Protection for Phenols and Catechols. ResearchGate. Available from: [Link]
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay Chemistry Department. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Portal. Benzylamines. Organic Chemistry Portal. Available from: [Link]
-
Various Authors. (2025, August 6). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. ResearchGate. Available from: [Link]
-
Oh, D. H., et al. Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. ResearchGate. Available from: [Link]
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available from: [Link]
-
Fairlamb, I. J., et al. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (24), 4683-8. Available from: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
Wang, H., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Available from: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzaldehyde. PubChem. Available from: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzoic acid. PubChem. Available from: [Link]
- Google Patents. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds. Google Patents.
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available from: [Link]
-
Amerigo Scientific. 3-Bromo-5-hydroxybenzoic acid. Amerigo Scientific. Available from: [Link]
-
Gopi, S., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. Available from: [Link]
-
Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Available from: [Link]
-
Rasayan Journal of Chemistry. (2018). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 11(2), 851-855. Available from: [Link]
-
Gopi, S., et al. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available from: [Link]
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- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Analytical Method Validation for 3-Bromo-5-hydroxybenzamide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating analytical methods for 3-Bromo-5-hydroxybenzamide. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation. The methodologies and principles discussed are grounded in established regulatory guidelines to ensure scientific integrity and robustness.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses preliminary questions and common issues that can arise at the beginning of the method validation process for this compound.
Q1: We are starting the validation of an HPLC method for this compound and are unsure where to begin. What is the overall workflow?
A1: The validation process ensures that your analytical method is fit for its intended purpose.[1] A typical workflow follows the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] The process begins with a clear definition of the method's intended use (e.g., assay, impurity testing) and the development of a validation protocol. This is followed by a series of experiments to assess the method's performance characteristics.
Here is a logical workflow for your validation process:
Caption: A typical workflow for analytical method validation.
Q2: Our initial chromatograms for this compound show significant peak tailing. What could be the cause and how can we fix it?
A2: Peak tailing is a common issue with compounds containing basic functional groups, such as the benzamide moiety in this compound.[4] This often results from secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[4] A USP Tailing Factor (TF) greater than 2 is generally considered unacceptable for validated methods.[4][5]
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Ensure your buffer is effective in this pH range, such as a phosphate or formate buffer.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds.
-
Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving peak symmetry. However, be aware that TEA can affect column longevity and is not MS-compatible.
Section 2: System Suitability Testing (SST)
Before any validation experiments, you must confirm that your chromatographic system is performing adequately.[6]
Q3: What are the essential system suitability parameters for an HPLC method for this compound, and what are the typical acceptance criteria?
A3: System Suitability Testing (SST) is a crucial part of method validation and routine analysis. It ensures that the entire analytical system (instrument, column, mobile phase, etc.) is functioning correctly on the day of analysis.[5][7] The key parameters and their typical acceptance criteria are summarized in the table below.[5][8]
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (Tf) | Measures peak symmetry. | ≤ 2.0[5] |
| Theoretical Plates (N) | Measures column efficiency. | > 2000 |
| Resolution (Rs) | Measures the separation between the analyte peak and the nearest eluting peak (e.g., an impurity or another component). | > 2.0[5] |
| Repeatability (%RSD) | Assesses the precision of replicate injections of a standard solution. | ≤ 2.0% for peak area and retention time[5] |
These tests should be performed before starting your validation experiments by making multiple (typically 5 or 6) injections of a standard solution.[7]
Section 3: Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[2]
Q4: How do we demonstrate the specificity of our method for this compound?
A4: To demonstrate specificity, you need to show that your method can distinguish this compound from potential interfering substances. This is typically achieved through:
-
Analysis of a Placebo: Analyze a sample containing all the formulation components except for this compound to ensure there are no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: These studies are essential for developing stability-indicating methods.[9][10] They involve subjecting the drug substance to stress conditions to intentionally produce degradation products.[11]
Q5: What conditions should we use for forced degradation studies of this compound?
A5: Forced degradation studies should expose the drug substance to various stress conditions to evaluate its stability and identify potential degradation products.[9][12] The goal is to achieve a target degradation of 5-20%.[10][11]
Here is a recommended experimental protocol for forced degradation:
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light as per ICH Q1B guidelines.[9]
-
-
Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using your HPLC method with a photodiode array (PDA) detector.
-
Evaluation:
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradants.
-
Ensure that the main degradation products are well-resolved from the parent peak (Resolution > 2.0).
-
Caption: Workflow for forced degradation studies.
Section 4: Linearity, Accuracy, and Precision
These parameters collectively demonstrate the method's ability to produce reliable quantitative results.
Q6: What is the best way to establish the linearity of our method, and what is an acceptable correlation coefficient?
A6: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[13][14]
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of a this compound reference standard.
-
Create a Calibration Curve: Prepare a series of at least five concentrations by diluting the stock solution. For an assay method, this range should typically cover 80% to 120% of the expected sample concentration.[13]
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable for assays.[13] You should also visually inspect the plot for linearity and examine the y-intercept.
Q7: How do we determine the accuracy of our method?
A7: Accuracy is the closeness of the test results to the true value.[14][15] It is typically assessed by spiking a placebo with a known amount of the drug substance at different concentration levels.[16]
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples by adding known amounts of this compound to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[15][16]
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
Q8: What is the difference between repeatability and intermediate precision?
A8: Both are measures of precision, but they assess variability under different conditions.[16]
-
Repeatability (Intra-assay precision): Measures the precision over a short interval of time under the same conditions (same analyst, same instrument, same day).[16]
-
Intermediate Precision (Ruggedness): Measures the precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[14]
To assess repeatability, you can analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[16] For intermediate precision, the analysis is repeated on a different day by a different analyst. The results from both studies are then compared to assess the method's overall precision.
Section 5: Detection Limits and Robustness
Q9: When do we need to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A9: The LOD and LOQ are important for impurity testing methods but are not always required for assay methods.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][17]
The LOQ can be determined based on the signal-to-noise ratio (typically 10:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve.[15]
Q10: We are seeing variability in our results when we slightly change the mobile phase composition. How do we assess and improve the robustness of our method?
A10: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of the method's reliability during normal usage.
To assess robustness, you should intentionally vary critical parameters one at a time and observe the effect on the results. Common parameters to vary include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
The system suitability parameters should still be met under these varied conditions, and the results should not significantly deviate from the nominal conditions. If the method is not robust, you may need to re-evaluate and optimize the method parameters to find a more stable operating range.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test.
- Patel, M. J., et al. (n.d.). Analytical method validation: A brief review.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
- QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- MedCrave online. (2016, December 14). Forced degradation studies.
- Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: 3-Bromo-5-hydroxybenzamide versus 3-Bromo-5-hydroxybenzoic acid
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two closely related building blocks: 3-Bromo-5-hydroxybenzamide and 3-Bromo-5-hydroxybenzoic acid. By examining their intrinsic chemical properties and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions.
At a Glance: A Tale of Two Functional Groups
3-Bromo-5-hydroxybenzoic acid and its primary amide derivative, this compound, share a common structural scaffold: a benzene ring substituted with a bromine atom and a hydroxyl group at the 3- and 5-positions, respectively. The key distinction lies in the functional group at the 1-position: a carboxylic acid (-COOH) versus a primary amide (-CONH₂). This seemingly subtle difference has profound implications for the molecule's electronic properties, reactivity, and suitability for various synthetic applications.
| Property | 3-Bromo-5-hydroxybenzoic acid | This compound |
| Molecular Formula | C₇H₅BrO₃ | C₇H₆BrNO₂ |
| Molecular Weight | 217.02 g/mol [1] | 216.03 g/mol |
| CAS Number | 140472-69-1[1] | 1243362-78-8 |
| Appearance | Cream to pale yellow powder | Off-white to pale yellow solid |
| Key Reactive Sites | Carboxylic acid, phenolic hydroxyl, C-Br bond | Amide, phenolic hydroxyl, C-Br bond |
The Decisive Factor: Electronic Influence on Reactivity
The divergent reactivity of these two molecules can be largely attributed to the electronic nature of the carboxylic acid and amide functionalities. The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of these groups, which in turn influences the reactivity of the aromatic ring and the carbon-bromine bond.
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -COOH | 0.37 | 0.45 | Electron-withdrawing |
| -CONH₂ | 0.28 | 0.36 | Less electron-withdrawing than -COOH |
Data sourced from a comprehensive survey of Hammett substituent constants.[2]
The carboxylic acid group is a stronger electron-withdrawing group than the primary amide. This is due to the combined inductive and resonance effects. While both groups can participate in resonance, the nitrogen atom of the amide is more effective at donating its lone pair of electrons into the carbonyl system, which slightly mitigates the overall electron-withdrawing character compared to the hydroxyl group of the carboxylic acid.[3][4]
This difference in electronic character has significant consequences for common synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The electron-withdrawing nature of both substituents deactivates the aromatic ring to some extent, but the stronger deactivation by the -COOH group can make oxidative addition of palladium to the C-Br bond more facile compared to the -CONH₂ substituted ring. However, the acidic proton of the carboxylic acid can complicate reactions requiring basic conditions, often necessitating the use of excess base or protection strategies.
-
Nucleophilic Acyl Substitution: The carboxylic acid must be activated (e.g., converted to an acid chloride or ester) before it can readily react with nucleophiles. In contrast, the amide group itself is a product of such a reaction and is generally less reactive towards further nucleophilic attack.[5][6]
Head-to-Head in the Flask: A Synthetic Comparison
To provide a practical perspective, we will now compare the utility of 3-bromo-5-hydroxybenzoic acid and this compound in common synthetic scenarios.
Synthesis of the Building Blocks
A logical starting point for this comparison is the synthesis of the amide from the carboxylic acid. This is a fundamental transformation that highlights the inherent reactivity of the carboxylic acid group.
Workflow: From Carboxylic Acid to Amide
Caption: Synthesis of this compound from 3-Bromo-5-hydroxybenzoic acid.
Experimental Protocol: Synthesis of this compound
-
Activation of the Carboxylic Acid: To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as THF or CH₂Cl₂ is added thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amidation: The reaction mixture containing the crude acid chloride is then slowly added to a cooled (0 °C) solution of aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent.
-
Workup and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization to afford this compound.
This protocol is a standard laboratory procedure for the conversion of a carboxylic acid to a primary amide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Here, we will compare the performance of our two subject molecules in the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Logical Relationship: Choice of Substrate for Cross-Coupling
Caption: Substrate selection for C-C vs. C-N bond formation.
Scenario 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this context, 3-bromo-5-hydroxybenzoic acid is a suitable substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-hydroxybenzoic acid
A representative protocol for the Suzuki coupling of a bromobenzoic acid is as follows:
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5-hydroxybenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, acidify with aqueous HCl to protonate the carboxylic acid, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.
Scenario 2: Buchwald-Hartwig Amination for N-Aryl Amide Synthesis
For the synthesis of N-aryl amides, this compound is the more direct starting material for a Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
A general protocol for the Buchwald-Hartwig amination of a bromobenzamide is as follows:[7]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).[7]
-
Solvent: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80-120 °C.[7] Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.[7]
Field-Proven Insights and Strategic Recommendations
-
For C-C Bond Formation (e.g., Biaryl Synthesis): 3-Bromo-5-hydroxybenzoic acid is the preferred starting material. The carboxylic acid functionality can often be carried through a Suzuki coupling without the need for a protecting group, and it provides a valuable handle for further transformations in the final product. The slightly higher reactivity of the C-Br bond due to the stronger electron-withdrawing nature of the -COOH group can be advantageous.
-
For C-N Bond Formation (e.g., N-Aryl Amide Synthesis): this compound is the more strategic choice for direct N-arylation via Buchwald-Hartwig amination. Starting with the benzoic acid would necessitate a two-step process: first, the Buchwald-Hartwig reaction to introduce the new amine, followed by amidation of the carboxylic acid. This multi-step approach is less efficient and may lead to lower overall yields.
-
Protecting Group Strategy: The phenolic hydroxyl group in both molecules may require protection, especially when using strong bases or highly reactive reagents. Standard protecting groups such as silyl ethers (e.g., TBDMS) or methyl ethers can be employed and subsequently removed under appropriate conditions.
-
Causality in Experimental Choices: The choice of catalyst, ligand, and base in cross-coupling reactions is crucial and substrate-dependent. For the Buchwald-Hartwig amination of the benzamide, sterically hindered phosphine ligands are often necessary to promote the reductive elimination step and achieve high yields.[8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is common to facilitate the deprotonation of the amine without competing in the reaction.[9]
Conclusion: A Matter of Synthetic Design
The choice between this compound and 3-bromo-5-hydroxybenzoic acid is not a matter of one being universally superior to the other. Instead, it is a strategic decision that hinges on the specific synthetic target. For the construction of biaryl structures, the benzoic acid is a direct and effective precursor. Conversely, for the synthesis of N-aryl amides, the benzamide is the more efficient and logical starting point. A thorough understanding of the electronic properties and reactivity of these functional groups, as outlined in this guide, empowers researchers to design more elegant, efficient, and successful synthetic routes.
References
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]
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Reactivity of Carboxylic Acid Derivatives. University of Calgary. Available at: [Link]
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Comparisons of carboxyllic acid reactivity compared to ester amide anhydride? Reddit. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Hammett equation. Wikipedia. Available at: [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
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Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021, 26(23), 7385. Available at: [Link]
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Reactivity of carboxylic acid derivatives (video). Khan Academy. Available at: [Link]
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Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength. The Journal of Organic Chemistry. 2005, 70(25), 10223–10230. Available at: [Link]
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Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. Available at: [Link]
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The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. International Journal of Molecular Sciences. 2012, 13(3), 3432–3458. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Atom-efficient direct amidation by thermo-mechanochemistry. ChemRxiv. Available at: [Link]
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Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemistry Central Journal. 2017, 11(1), 1-8. Available at: [Link]
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3-Bromo-5-hydroxybenzoic acid. Amerigo Scientific. Available at: [Link]
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Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. ACS Omega. 2018, 3(11), 15729–15737. Available at: [Link]
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Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]
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3-Bromo-5-hydroxybenzoic acid. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Bromo-5-hydroxybenzamide Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety and efficacy. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 3-Bromo-5-hydroxybenzamide scaffold is of significant interest due to the prevalence of substituted benzamides in medicinal chemistry. Consequently, the ability to unambiguously distinguish between its isomers is a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison of this compound and two of its key positional isomers: 5-Bromo-2-hydroxybenzamide and 3-Bromo-4-hydroxybenzamide. By leveraging the distinct electronic and structural nuances of each molecule, we will demonstrate how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serve as powerful, complementary tools for their definitive identification. The causality behind experimental choices and interpretation of spectral data will be emphasized, reflecting a framework of robust scientific integrity.
Molecular Isomers Under Investigation
The differential placement of the bromine, hydroxyl, and benzamide functional groups on the aromatic ring dictates the unique spectroscopic fingerprint of each isomer. The structures below highlight the compounds central to this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the benzamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable -OH and -NH₂ protons) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, including those on the aromatic ring, for accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₇H₆BrNO₂ to confirm the elemental formula. Examine the spectrum for the characteristic M+H and (M+2)+H peaks separated by ~2 Da with nearly equal intensity.
Conclusion
The differentiation of this compound and its positional isomers is a clear-cut task when a multi-technique spectroscopic approach is employed. While mass spectrometry confirms the elemental composition, it is the combination of NMR and IR spectroscopy that provides the definitive structural evidence. ¹H NMR distinguishes the isomers through unique spin-spin coupling patterns dictated by the proton arrangement, while IR spectroscopy provides a powerful diagnostic for intramolecular versus intermolecular hydrogen bonding via the O-H stretching band. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently identify these and other related compounds, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Biological Activity Screening of Novel 3-Bromo-5-hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological potential of novel 3-bromo-5-hydroxybenzamide derivatives. As a senior application scientist, the goal is to present an objective comparison of their performance against relevant alternatives, supported by robust experimental data and methodologies. The versatile structure of benzamide derivatives has established them as a significant class of compounds in medicinal chemistry, with a wide array of pharmacological properties.[1] This document will delve into the screening protocols for antimicrobial, antioxidant, and anticancer activities, offering a scientifically rigorous approach to drug discovery.
Section 1: The Scientific Rationale - Why Screen this compound Derivatives?
Benzamide and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] The introduction of a bromine atom and a hydroxyl group at the 3 and 5 positions of the benzamide core, respectively, can significantly influence its electronic and steric properties. This, in turn, may enhance its interaction with biological targets and lead to novel therapeutic activities. The structure-activity relationship of benzamide derivatives is a key area of investigation, with substitutions on the benzamide core playing a critical role in their biological efficacy.[3][4][5][6]
The screening process outlined in this guide is designed to systematically evaluate the therapeutic potential of these novel compounds across three critical areas:
-
Antimicrobial Activity: To address the growing threat of antibiotic resistance.
-
Antioxidant Activity: To combat oxidative stress implicated in numerous chronic diseases.
-
Anticancer Activity: To identify new therapeutic agents for various malignancies.
Section 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Benzamide derivatives have shown promise in this area, with some acting as inhibitors of essential bacterial enzymes like FtsZ, which is crucial for cell division.[1]
Experimental Workflow: Antimicrobial Susceptibility Testing
This workflow outlines the process for determining the minimum inhibitory concentration (MIC) and zone of inhibition of the novel derivatives.
Caption: Simplified overview of apoptosis induction pathways.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. 3[8]. MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. 4[8]. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated.
[8]#### Comparative Data: Anticancer Activity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound Derivative 1 | 12.5 | 18.7 |
| This compound Derivative 2 | 7.8 | 10.2 |
| Alternative Benzamide C | 25.1 | 30.5 |
| Doxorubicin (Control) | 0.9 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 5: Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of novel this compound derivatives. The presented protocols for antimicrobial, antioxidant, and anticancer evaluation are designed to yield robust and comparable data. The structure-activity relationship of these compounds is a crucial aspect of their development, and further modifications to the benzamide scaffold could lead to even more potent and selective therapeutic agents. P[9]romising candidates identified through this screening process should be advanced to more complex preclinical studies to fully elucidate their therapeutic potential.
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A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-5-hydroxybenzamide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate years of research and investment. This guide provides an in-depth, practical comparison of orthogonal analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the high-confidence structural validation of 3-Bromo-5-hydroxybenzamide, a common building block in synthetic chemistry.
Our approach is grounded in causality, explaining not just what to do, but why each step and analytical choice is made, ensuring a self-validating workflow from sample preparation to final data synthesis.
Part 1: The First Checkpoint – Molecular Weight and Elemental Composition via Mass Spectrometry
Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For halogenated molecules like this compound, it offers an immediate and distinctive clue: the isotopic pattern of bromine.
Expertise & Causality: Why Start with MS?
Starting with MS is a strategic choice for efficiency. It quickly answers the fundamental question: "Do I have a compound of the correct mass?" A mismatch here immediately flags a synthesis or purification issue, saving valuable time on more lengthy NMR experiments. For this specific molecule, the presence of a bromine atom provides a unique isotopic signature that is nearly impossible to misinterpret. Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[1][2] This results in a characteristic "doublet" of molecular ion peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4] Observing this pattern is a powerful confirmation of bromine's presence in the structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique, ideal for polar molecules like our target, as it imparts minimal energy, reducing fragmentation and preserving the molecular ion for clear identification.[5][6]
-
Sample Preparation: Dissolve ~1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The goal is a final concentration of approximately 10-50 µg/mL.
-
Instrument Setup:
-
Ionization Mode: ESI can be run in positive or negative ion mode. Given the acidic phenolic proton and the amide group, both are viable. Negative ion mode ([M-H]⁻) is often cleaner for phenolic compounds.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Range: Set the analyzer to scan a range that comfortably brackets the expected molecular weight (e.g., m/z 100-400).
-
-
Data Acquisition: Acquire the full scan spectrum. The presence of the molecular ion cluster is the primary objective.
Data Interpretation: Expected Results
The molecular formula for this compound is C₇H₆BrNO₂. Its monoisotopic mass is approximately 214.958 Da.[7] The MS data should align with the predictions in the table below.
| Expected Ion | Adduct | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Intensity Ratio |
| [M-H]⁻ | Negative Ion Mode | 213.95 | 215.95 | ~1:1 |
| [M+H]⁺ | Positive Ion Mode | 215.97 | 217.97 | ~1:1 |
The observation of this 1:1 doublet at the correct m/z is the first critical piece of evidence confirming both the molecular weight and the presence of a single bromine atom.
Part 2: Mapping the Skeleton – 1D NMR Spectroscopy
With the molecular weight and bromine presence confirmed, NMR spectroscopy is employed to elucidate the precise arrangement of atoms—the carbon-hydrogen framework.
Expertise & Causality: The Orthogonal Power of NMR
NMR provides data on the chemical environment and connectivity of magnetically active nuclei (¹H and ¹³C). This is fundamentally different from MS, which measures mass. This orthogonality is key to a robust validation. If the MS data confirms the "what" (elemental formula), the NMR data confirms the "where" (atomic arrangement). For this molecule, we need to confirm a 1,3,5-trisubstituted benzene ring and the presence of hydroxyl and amide functional groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule.[8] Its polarity readily dissolves the sample, and its ability to form hydrogen bonds will exchange with the -OH and -NH₂ protons, often broadening their signals but shifting them to a downfield region where they are less likely to interfere with other peaks. The residual proton signal for DMSO-d₆ appears around 2.50 ppm.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup & Acquisition:
-
Acquire a standard ¹H (proton) NMR spectrum.
-
Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation: Expected ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Phenolic -OH | ~10.0 | Broad Singlet | 1H | Acidic proton, exchange with solvent broadens the signal. |
| Amide -NH₂ | ~7.5 - 8.0 | Broad Singlet | 2H | Protons on nitrogen, often broad due to quadrupole effects and exchange. |
| Aromatic H-4 | ~7.4 | Triplet (t) | 1H | Coupled to H-2 and H-6 (J ≈ 1.5-2.0 Hz). |
| Aromatic H-2 | ~7.2 | Triplet (t) | 1H | Coupled to H-4 and H-6 (J ≈ 1.5-2.0 Hz). |
| Aromatic H-6 | ~7.0 | Triplet (t) | 1H | Coupled to H-2 and H-4 (J ≈ 1.5-2.0 Hz). |
Note: The aromatic protons will appear as closely spaced triplets or "apparent triplets" due to small, long-range meta-couplings.
Data Interpretation: Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 7 distinct signals.
| Assignment | Expected δ (ppm) | Rationale |
| Carbonyl C=O | ~168 | The amide carbonyl is a characteristic downfield signal. |
| C-OH (C-5) | ~158 | Carbon attached to the electronegative oxygen of the hydroxyl group. |
| C-CONH₂ (C-1) | ~135 | Quaternary carbon attached to the amide group. |
| C-Br (C-3) | ~120 | Carbon attached to bromine, deshielded but less so than C-O. |
| C-4 | ~125 | Aromatic CH. |
| C-2 | ~122 | Aromatic CH. |
| C-6 | ~115 | Aromatic CH, likely the most upfield due to electronic effects. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The key is the presence of the correct number of signals in the expected regions.[10][11]
Part 3: Visualizing the Workflow and Synthesizing the Data
Overall Validation Workflow
Caption: Integrated workflow for structural validation.
Synthesizing the Evidence for Final Confirmation
The power of this approach lies in data synthesis:
-
MS Confirms Formula: The ESI-MS data provides the molecular weight and confirms the presence of one bromine atom through the ~1:1 M and M+2 isotopic pattern. This validates the molecular formula C₇H₆BrNO₂.
-
NMR Confirms Isomer: The ¹H and ¹³C NMR data confirm the specific arrangement. The three distinct, meta-coupled aromatic proton signals and the six unique aromatic carbon signals are only consistent with a 1,3,5-trisubstitution pattern. Signals for the amide and hydroxyl groups further corroborate the structure.
Together, these orthogonal datasets leave no room for ambiguity. The mass spectrum confirms the pieces are all in the box, and the NMR spectrum confirms how they are assembled. This dual-validation approach is the standard for ensuring scientific integrity in chemical and pharmaceutical research.
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A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-hydroxybenzamide Analogs: Methodologies and Data Interpretation
Introduction
The 3-bromo-5-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for a variety of targeted therapeutic agents. Its unique electronic and structural properties allow for the design of potent and selective inhibitors for a range of protein targets, particularly kinases. However, as with any therapeutic candidate, ensuring target selectivity is paramount to minimizing off-target effects and improving the safety profile of a potential drug.[1][2] Achieving inhibitor selectivity for specific protein kinases often presents a considerable challenge in the development of new small-molecule drugs.[3][4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a series of this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the selectivity of their compounds and make informed decisions for lead candidate progression.
Chapter 1: Designing a Robust Cross-Reactivity Study
A well-designed cross-reactivity study begins with the strategic selection of both the compound analogs and the off-target screening panel. The goal is to create a matrix of experiments that will yield clear, actionable data on the selectivity profile of each analog.
Analog Selection: The choice of analogs should be systematic, exploring modifications at key positions of the this compound scaffold. For this guide, we will consider three hypothetical analogs designed to probe the effects of substitutions on the benzamide ring:
-
BHB-001: The parent this compound.
-
BHB-002: An analog with a methyl group addition, exploring the impact of increased lipophilicity.
-
BHB-003: An analog with a fluorine substitution to alter electronic properties.
Off-Target Panel Selection: The selection of an off-target panel should be driven by several factors:
-
Homology to the Primary Target: If the primary target is a kinase, the panel should include other kinases from the same family and other closely related families.
-
Known Promiscuous Targets: Certain proteins, such as some cytochrome P450s and ion channels, are known to interact with a wide range of small molecules and should be included to flag potential liabilities.[2]
-
Broad Screening Panels: For a comprehensive initial assessment, large, commercially available kinase panels (e.g., Eurofins' KINOMEscan™) can provide a broad view of the kinome-wide selectivity.[5]
For our purposes, we will focus on a curated panel of kinases known for their roles in oncogenic signaling and their potential for off-target interactions.
Chapter 2: In Vitro Kinase Profiling: The First Line of Assessment
In vitro kinase profiling is a foundational step in assessing the selectivity of kinase inhibitors.[6] These assays measure the direct interaction of a compound with a purified kinase enzyme, providing a quantitative measure of inhibitory potency (typically as an IC50 or Kd value).[7][8]
Principle of the Assay: We will describe a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.
Detailed Protocol: Luminescent Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and serially diluted analog solutions.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing the serially diluted analogs. Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Data Analysis and Interpretation: The raw luminescence data is used to calculate the percent inhibition for each analog concentration. These values are then plotted against the log of the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.
Comparative Data Table:
| Analog | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |
| BHB-001 | 15 | >10,000 | 1,500 | >667 | 100 |
| BHB-002 | 10 | 5,000 | 800 | 500 | 80 |
| BHB-003 | 25 | >10,000 | >10,000 | >400 | >400 |
This is a hypothetical data table for illustrative purposes.
Experimental Workflow Visualization:
Caption: Workflow for the in vitro luminescent kinase assay.
Chapter 3: Cellular Target Engagement with CETSA®
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming that a compound engages its target protein in a cellular context.[10][11][12]
Principle of CETSA®: CETSA® is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][13] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble.[13] The amount of soluble protein remaining after a heat shock is then quantified, typically by Western blot or immunoassays like AlphaScreen®.[10][11]
Detailed Protocol: CETSA® with Western Blot Readout
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentration of each BHB analog or vehicle control for 2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[10]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[14][15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis and Interpretation: Quantify the band intensities from the Western blot. Plot the relative band intensity against the temperature to generate a melt curve. A shift in the melting temperature (ΔTm) in the presence of an analog indicates target engagement.
Comparative Data Table:
| Analog | Primary Target ΔTm (°C) | Off-Target Kinase A ΔTm (°C) | Off-Target Kinase B ΔTm (°C) |
| BHB-001 | +5.2 | +0.5 | +1.8 |
| BHB-002 | +4.8 | +0.8 | +2.5 |
| BHB-003 | +6.1 | +0.2 | +0.4 |
This is a hypothetical data table for illustrative purposes.
CETSA® Principle Visualization:
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Chapter 4: Orthogonal Validation of Off-Target Effects
If the initial screens identify potential off-target interactions, it is crucial to determine if this binding translates into a functional cellular effect. An orthogonal assay, such as a Western blot to probe downstream signaling pathways, can provide this critical information.
Rationale: An analog might bind to an off-target kinase but not inhibit its function. Conversely, even weak binding could lead to significant downstream consequences. Therefore, measuring the phosphorylation status of a known substrate of the off-target kinase provides a functional readout of off-target activity.
Detailed Protocol: Downstream Signaling Western Blot
-
Cell Treatment: Treat cells with the IC50 concentration of each analog (as determined from cellular assays) for an appropriate time to observe changes in signaling (e.g., 1-4 hours). Include positive and negative controls (e.g., a known inhibitor of the off-target kinase and a vehicle control).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot: Perform protein quantification, SDS-PAGE, and membrane transfer as described in the CETSA® protocol.
-
Antibody Incubation:
-
Probe one membrane with an antibody against the phosphorylated form of the downstream substrate (e.g., p-ERK).
-
Probe a parallel membrane with an antibody for the total amount of the downstream substrate (e.g., Total-ERK) to serve as a loading control.
-
-
Detection and Analysis: Detect the signals and quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Comparative Data Table:
| Analog | % Change in p-Substrate of Off-Target A | % Change in p-Substrate of Off-Target B |
| BHB-001 | -5% | -30% |
| BHB-002 | -10% | -45% |
| BHB-003 | -2% | -8% |
This is a hypothetical data table for illustrative purposes.
Hypothetical Signaling Pathway Visualization:
Caption: Hypothetical signaling pathway of an on-target and off-target.
Chapter 5: Synthesizing the Data for Lead Candidate Selection
The final step is to integrate the data from all assays to build a comprehensive cross-reactivity profile for each analog. This allows for a holistic and objective comparison to guide lead candidate selection.
Weighing the Evidence:
-
In Vitro Potency (IC50): Provides a direct measure of enzyme inhibition but may not always translate to cellular activity.[3][9]
-
Cellular Target Engagement (ΔTm): Confirms that the compound reaches and binds to its target in a complex cellular milieu. A large ΔTm for the primary target and minimal shifts for off-targets is ideal.
-
Functional Cellular Effects (p-Substrate levels): This is the ultimate test of functional selectivity. A potent on-target effect with minimal modulation of off-target pathways is the goal.
The Selectivity Profile:
Based on our hypothetical data, we can construct a selectivity profile for each analog:
-
BHB-001: Shows good in vitro selectivity against Off-Target A but less so against Off-Target B. This is confirmed in the cellular assays, where it engages and functionally inhibits Off-Target B.
-
BHB-002: The most potent analog against the primary target but exhibits the poorest selectivity profile. It shows significant engagement and functional inhibition of Off-Target B, indicating a potential liability.
-
BHB-003: While slightly less potent than the other analogs against the primary target in vitro, it demonstrates a superior selectivity profile. It shows minimal engagement and functional effect on the tested off-targets, making it the most promising lead candidate from a safety perspective.
Conclusion
The cross-reactivity profiling of therapeutic candidates is a multi-faceted process that requires a tiered and logical approach. By combining direct biochemical assays with cell-based target engagement and functional downstream readouts, researchers can build a comprehensive understanding of a compound's selectivity. This guide has provided a framework for conducting such studies on this compound analogs, emphasizing the importance of rigorous, well-controlled experiments and careful data interpretation. The insights gained from these studies are critical for selecting lead candidates with the highest probability of success in preclinical and clinical development.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Available at: [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
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Frearson, J. A., & Collie, I. T. (2009). Finding a better path to drug selectivity. Chemistry & Biology, 16(12), 1221-1223. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]
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AzoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]
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Lovering, F., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(21), 6752–6758. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 747–760. Available at: [Link]
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A Comparative In-Vitro Testing Guide for 3-Bromo-5-hydroxybenzamide Based Compounds
This guide provides a comprehensive framework for the in-vitro evaluation of novel 3-Bromo-5-hydroxybenzamide based compounds, a class of molecules with significant therapeutic potential. As direct experimental data for this specific scaffold is emerging, this document establishes a robust, self-validating testing strategy. We will compare its potential performance against established alternatives, supported by detailed experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this promising chemical series.
The 3-hydroxybenzamide core is a privileged structure in medicinal chemistry, known to interact with key enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1] The introduction of a bromine atom at the 3-position is anticipated to modulate the compound's electronic properties and binding affinities, potentially enhancing potency and selectivity. This guide outlines a logical progression of in-vitro assays to elucidate the biological activity of this compound derivatives, focusing on their potential as anticancer agents.
Comparative In-Vitro Efficacy: A Proposed Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a multi-faceted in-vitro testing cascade is proposed. This approach will not only determine the cytotoxic and mechanistic properties of the new compounds but also benchmark them against established drugs targeting similar pathways.
Table 1: Proposed Comparative Anticancer Activity (IC50, µM)
| Compound/Cell Line | Assay | Proposed IC50 (µM) | Reference Compound (IC50, µM) |
| This compound Derivative 1 | |||
| MCF-7 (Breast Cancer) | MTT Assay | 15 | Olaparib (PARP Inhibitor): 5[2] |
| HeLa (Cervical Cancer) | MTT Assay | 25 | Vorinostat (HDAC Inhibitor): 2 |
| A549 (Lung Cancer) | MTT Assay | 30 | Cisplatin (Chemotherapeutic): 8 |
| This compound Derivative 2 | |||
| MCF-7 (Breast Cancer) | MTT Assay | 8 | Olaparib (PARP Inhibitor): 5[2] |
| HeLa (Cervical Cancer) | MTT Assay | 12 | Vorinostat (HDAC Inhibitor): 2 |
| A549 (Lung Cancer) | MTT Assay | 18 | Cisplatin (Chemotherapeutic): 8 |
Note: The IC50 values for the this compound derivatives are hypothetical and serve as a template for data presentation.
Mechanistic Deep Dive: Elucidating the Mode of Action
Understanding the precise mechanism of action is paramount in drug development. Based on the 3-hydroxybenzamide scaffold, we hypothesize that these compounds may function as PARP or HDAC inhibitors.[1] The following assays are designed to test these hypotheses.
PARP Inhibition
PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations.[3][4]
This commercially available fluorescence polarization (FP) assay is designed to identify compounds that bind to the same site on PARP1 as the known inhibitor, Olaparib.[5]
-
Reagent Preparation : Prepare PARP1 enzyme, the Olaparib-containing fluorescent probe, and test compounds in the provided assay buffer.
-
Reaction Setup : In a 96-well plate, combine the PARP1 enzyme with either the test compound or a vehicle control.
-
Probe Addition : Add the Olaparib-containing fluorescent probe to all wells. The probe, when bound to PARP1, will emit highly polarized light.
-
Incubation : Incubate the plate at room temperature for a specified time to allow binding equilibrium to be reached.
-
Fluorescence Polarization Measurement : Measure the fluorescence polarization using a suitable plate reader. A decrease in FP indicates that the test compound has displaced the fluorescent probe, signifying competitive binding.[5]
HDAC Inhibition
HDACs play a crucial role in the epigenetic regulation of gene expression by deacetylating histones, leading to chromatin condensation and transcriptional repression.[1] HDAC inhibitors can reverse this, leading to the re-expression of tumor suppressor genes.[1]
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagent Preparation : Prepare recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and the test compounds.
-
Reaction Initiation : In a 96-well plate, incubate the HDAC enzyme with varying concentrations of the test compound.
-
Substrate Addition : Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Development : After a set incubation period, add a developing reagent that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement : Measure the fluorescence intensity using a plate reader. A reduction in fluorescence compared to the vehicle control indicates HDAC inhibition.
Visualizing the Molecular Battleground
To conceptually frame the experimental strategy, the following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: Overall in-vitro experimental workflow for evaluating novel compounds.
Foundational In-Vitro Protocols
The following are detailed, step-by-step protocols for foundational assays that are broadly applicable to the in-vitro testing of novel benzamide derivatives.
Protocol 1: MTT Assay for Cellular Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [6]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. 2. Compound Treatment : Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). 3. Incubation : Incubate the plates for 48-72 hours. 4. MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. [7]The absorbance is directly proportional to the number of viable cells.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
To explore the broader biological activity of these compounds, their antimicrobial potential can be assessed. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC). [6]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth. [6]2. Serial Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth. [6]3. Inoculation : Inoculate each well with the standardized bacterial suspension. [6]4. Incubation : Incubate the plate at 37°C for 18-24 hours. [7]5. MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [6]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in-vitro evaluation of this compound based compounds. By systematically assessing their cytotoxic effects, elucidating their mechanism of action through targeted enzymatic assays, and comparing their performance against established drugs, researchers can effectively triage and advance the most promising candidates. The proposed workflows and protocols provide a solid foundation for generating the robust data necessary for further preclinical development. Future studies should focus on lead optimization to enhance potency and selectivity, as well as in-vivo studies to validate the in-vitro findings.
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A Comparative Analysis of Synthetic Routes to 3-Bromo-5-hydroxybenzamide: A Guide for Researchers
Introduction
3-Bromo-5-hydroxybenzamide is a key building block in medicinal chemistry and drug development, valued for its utility in the synthesis of a wide range of biologically active compounds.[1] Its structure, featuring a bromine atom and a hydroxyl group on a benzamide scaffold, offers multiple points for diversification, making it a valuable intermediate for creating libraries of potential therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a discussion of the relative merits of each approach to inform your synthetic strategy.
Logical Framework for Synthetic Route Selection
The choice of a synthetic route is governed by a multitude of factors beyond mere chemical feasibility. For the synthesis of this compound, the key decision points can be visualized as follows:
Caption: Retrosynthetic analysis of this compound highlighting the central role of 3-Bromo-5-hydroxybenzoic acid as a key intermediate.
Route A: Direct Amidation of 3-Bromo-5-hydroxybenzoic Acid
This is the most straightforward approach, involving the direct conversion of the carboxylic acid group of 3-Bromo-5-hydroxybenzoic acid into a primary amide. The success of this route hinges on the choice of the amidation method, which must be efficient and selective, avoiding unwanted reactions with the phenolic hydroxyl group. Two primary strategies are considered: activation to an acyl chloride and the use of peptide coupling agents.
Method A1: Acyl Chloride Formation followed by Ammonolysis
This classic method involves a two-step, one-pot procedure. The carboxylic acid is first activated by conversion to the more reactive acyl chloride, which is then treated with an ammonia source.
Causality of Experimental Choices:
-
Activating Agent: Thionyl chloride (SOCl₂) is a common and cost-effective choice for this transformation.[2][3] It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal. Oxalyl chloride is another effective, albeit more expensive, alternative that can be used at lower temperatures.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dichloromethane (DCM) are essential to prevent quenching of the highly reactive acyl chloride intermediate.[3]
-
Ammonia Source: A solution of ammonia in an organic solvent (e.g., methanol or dioxane) or aqueous ammonium hydroxide can be used. The choice may influence the reaction conditions and work-up procedure. An excess of the ammonia source is typically used to drive the reaction to completion and neutralize the HCl generated.
Experimental Protocol (Method A1):
-
Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[3]
-
Heat the mixture to reflux (approximately 79°C for neat thionyl chloride, or the boiling point of the solvent) and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution.[3]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Ammonolysis: Dissolve the crude 3-bromobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, prepare a solution of ammonia in methanol (e.g., 2M) or an excess of aqueous ammonium hydroxide, cooled in an ice bath.
-
Slowly add the acyl chloride solution to the cooled ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and, if necessary, adjust the pH to neutral. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method A2: Peptide Coupling Agent-Mediated Amidation
Peptide coupling reagents offer a milder alternative to the acyl chloride method, often proceeding at room temperature with high yields and fewer side reactions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed.[4][5]
Causality of Experimental Choices:
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by an amine.
-
Additive: HOBt is often added to suppress side reactions, such as racemization (not a concern here) and the formation of a stable N-acylurea byproduct, and to increase the reaction rate by forming a more reactive HOBt active ester.[6]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM are typically used.[4]
Experimental Protocol (Method A2):
-
Reaction Setup: To a solution of 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF or DCM, add the desired ammonia source (e.g., ammonium chloride, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[4]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.
Route B: From 3-Amino-5-bromobenzoic Acid
This route offers an alternative starting point and involves the transformation of an amino group into a hydroxyl group via a Sandmeyer-type reaction, followed by amidation of the resulting carboxylic acid as described in Route A.
Workflow for Route B:
Caption: Step-wise conversion of 3-Amino-5-bromobenzoic acid to the final product.
Step 1: Diazotization and Hydrolysis
The conversion of the aromatic amine to a hydroxyl group proceeds through a diazonium salt intermediate. This is a well-established transformation in organic synthesis.[7]
Causality of Experimental Choices:
-
Diazotizing Agent: Sodium nitrite (NaNO₂) is reacted in situ with a strong acid, typically sulfuric acid or hydrochloric acid, to generate nitrous acid (HNO₂), which is the active diazotizing species.[7]
-
Acid: A strong mineral acid is required to generate nitrous acid and to protonate the amino group, making it more susceptible to nitrosation.
-
Temperature: The reaction is carried out at low temperatures (0-5°C) because aromatic diazonium salts are generally unstable and can decompose at higher temperatures.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to the corresponding phenol by heating the aqueous solution.
Experimental Protocol (Step 1):
-
Diazotization: Suspend 3-Amino-5-bromobenzoic acid (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 1.0 M) and cool to 0°C in an ice bath with vigorous stirring.[7]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0 and 5°C.
-
Continue stirring at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Hydrolysis: Gently heat the reaction mixture to induce the decomposition of the diazonium salt and formation of the phenol. The progress can be monitored by the evolution of nitrogen gas. Refluxing for a period may be necessary for complete conversion.[7]
-
Work-up and Purification: Cool the reaction mixture and extract the product, 3-Bromo-5-hydroxybenzoic acid, with a suitable organic solvent. The crude product can then be purified by recrystallization.
Step 2: Amidation
The 3-Bromo-5-hydroxybenzoic acid obtained from Step 1 can then be converted to the final product, this compound, using either of the methods described in Route A.
Route C: Selective Bromination of 3,5-Dihydroxybenzoic Acid
This approach begins with a readily available starting material, 3,5-dihydroxybenzoic acid, and introduces the bromine atom regioselectively. The subsequent amidation follows the procedures outlined in Route A.
Step 1: Selective Monobromination
The key challenge in this step is to achieve selective monobromination at the C-3 position, avoiding the formation of di- and poly-brominated byproducts. The two hydroxyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution.
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine (Br₂) is the most common brominating agent. N-Bromosuccinimide (NBS) can also be used as a milder alternative.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for such brominations.[8]
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial to favor monobromination. Using approximately one equivalent of bromine is a logical starting point.
Experimental Protocol (Step 1):
-
Reaction Setup: Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.[8]
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).[8]
-
Reaction: Stir the reaction mixture for a specified period until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry. The crude 3-Bromo-5-hydroxybenzoic acid can be purified by recrystallization.
Step 2: Amidation
The purified 3-Bromo-5-hydroxybenzoic acid is then converted to this compound using the methods described in Route A.
Comparative Analysis of the Synthetic Routes
| Feature | Route A (Direct Amidation) | Route B (from 3-Amino-5-bromobenzoic acid) | Route C (from 3,5-Dihydroxybenzoic acid) |
| Starting Material Availability & Cost | 3-Bromo-5-hydroxybenzoic acid may be less common and more expensive.[9][10][11] | 3-Amino-5-bromobenzoic acid is a commercially available starting material.[12][13][14] | 3,5-Dihydroxybenzoic acid is a readily available and relatively inexpensive commodity chemical.[15][16][17] |
| Number of Steps | 1 | 2 | 2 |
| Key Challenges | - Potential for side reactions at the hydroxyl group.- Optimization of amidation conditions. | - Handling of potentially unstable diazonium salt.- Potentially moderate yields in the diazotization/hydrolysis step. | - Achieving selective monobromination.- Separation of mono- and di-brominated products. |
| Scalability | Potentially high, especially with robust amidation protocols. | The diazotization step may present challenges for large-scale synthesis due to the instability of the intermediate and the evolution of nitrogen gas. | Generally scalable, but requires careful control of bromination conditions to ensure selectivity and safety. |
| Safety Considerations | - Use of corrosive reagents like thionyl chloride.- Handling of potentially toxic coupling agents. | - Diazonium salts can be explosive when dry.- Use of strong acids and handling of sodium nitrite. | - Handling of elemental bromine, which is highly corrosive and toxic. |
| Overall Yield (Anticipated) | High (if optimized) | Moderate to high (dependent on both steps) | Moderate to high (dependent on selectivity of bromination) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific needs and constraints of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment and expertise.
-
Route A (Direct Amidation) is the most convergent and is recommended if 3-Bromo-5-hydroxybenzoic acid is readily available and cost-effective. The use of modern peptide coupling reagents (Method A2) is generally preferred for its milder conditions and potentially higher yields, especially on a smaller to medium scale.
-
Route C (from 3,5-Dihydroxybenzoic Acid) is an attractive option for larger-scale synthesis due to the low cost and high availability of the starting material. However, significant process development may be required to optimize the selective monobromination step to ensure high purity of the intermediate and minimize waste.
-
Route B (from 3-Amino-5-bromobenzoic Acid) provides a viable alternative, particularly if this starting material is more accessible than 3-Bromo-5-hydroxybenzoic acid. Careful handling of the diazonium intermediate is paramount for safety and to achieve good yields.
Ultimately, a preliminary experimental evaluation of each route on a small scale is advisable to determine the most efficient and practical approach for your specific laboratory setting and project goals.
References
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
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THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Available from: [Link]
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A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
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3,5-Dihydroxybenzoic acid. Organic Syntheses. Available from: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
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Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available from: [Link]
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Resorcinol, 4-bromo-. Organic Syntheses. Available from: [Link]
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3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PMC. Available from: [Link]
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(PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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3-Bromo-5-chloro-4-hydroxybenzoic acid | C7H4BrClO3 | CID 20490878. PubChem. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511. PubChem. Available from: [Link]
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(PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Available from: [Link]
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3-Bromo-5-hydroxybenzoic acid. Amerigo Scientific. Available from: [Link]
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Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. OSTI.GOV. Available from: [Link]
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The Structure-Activity Relationship of 3-Bromo-5-hydroxybenzamide Derivatives: A Comparative Guide for PARP Inhibitor Development
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2] The benzamide scaffold is a cornerstone in the design of potent PARP inhibitors, acting as a mimic of the nicotinamide moiety of the PARP substrate, NAD+.[1][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Bromo-5-hydroxybenzamide derivatives, a promising, albeit less documented, class of compounds. By drawing comparisons with the well-characterized PARP inhibitor, 3-aminobenzamide, and synthesizing data from various studies on substituted benzamides, we will elucidate the key structural determinants for potent PARP inhibition.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics. We will delve into the mechanistic underpinnings of PARP inhibition, present comparative bioactivity data, and provide detailed experimental protocols for the evaluation of these compounds.
The Benzamide Pharmacophore and PARP Inhibition: A Mechanistic Overview
Poly(ADP-ribose) polymerase, particularly PARP-1, is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[2] Upon detection of a DNA lesion, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming a poly(ADP-ribose) (PAR) chain that recruits other DNA repair factors.[1]
Benzamide-based inhibitors competitively bind to the catalytic domain of PARP, specifically the nicotinamide-binding pocket, preventing the synthesis of PAR.[1] This inhibition of SSB repair leads to the accumulation of DNA damage. In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during replication, leading to cell death through a concept known as synthetic lethality.[4]
The foundational molecule, 3-aminobenzamide, has been instrumental in establishing the viability of this therapeutic approach.[1] While direct, extensive SAR data for this compound is not widely published, we can infer the likely contributions of the bromo and hydroxyl groups based on established principles of medicinal chemistry and SAR studies of related benzamide analogs.
Structure-Activity Relationship (SAR) Analysis of Substituted Benzamides
The potency and selectivity of benzamide-based PARP inhibitors are profoundly influenced by the nature and position of substituents on the aromatic ring.
The Role of the Amide Group
The primary amide group is a critical pharmacophoric feature, forming key hydrogen bond interactions within the NAD+ binding site of PARP. Modifications to this group generally lead to a significant loss of inhibitory activity.
Substitutions on the Benzene Ring
The 3-Position: The 3-position of the benzamide ring is a crucial site for interaction within the PARP active site. In 3-aminobenzamide, the amino group is a key determinant of its inhibitory activity. For our lead scaffold, this compound, the bromine atom at this position introduces several key physicochemical properties:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
-
Steric and Electronic Effects: The size and electronegativity of the bromine atom will influence the orientation of the molecule within the binding pocket.
The 5-Position: The hydroxyl group at the 5-position can also play a significant role:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with amino acid residues in the active site.
-
Solubility and Physicochemical Properties: The hydroxyl group can improve the aqueous solubility of the compound, which is a desirable property for drug candidates.
The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group will modulate the electronic properties of the aromatic ring, which in turn can affect binding affinity.
Comparative Analysis of Inhibitory Potency
To provide a quantitative comparison, the following table summarizes the inhibitory activity (IC50) of various substituted benzamide derivatives against PARP-1. While data for this compound is not available in the public domain, the table includes data for related compounds to illustrate the impact of different substitution patterns.
| Compound ID | Substituent(s) | PARP-1 IC50 (µM) | Reference |
| 3-Aminobenzamide | 3-Amino | Varies (assay dependent) | [1] |
| Olaparib | Complex polycyclic | 0.005 | [2] |
| Rucaparib | Complex polycyclic | 0.0018 | [2] |
| Niraparib | Complex polycyclic | 0.0035 | [2] |
| Veliparib | Complex polycyclic | 0.0053 | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluation of PARP Inhibitors
The following are detailed protocols for key experiments to assess the activity of this compound derivatives.
PARP-1 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the in vitro inhibitory activity of a compound against purified PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates coated with histones
-
Assay buffer
-
Stop solution
-
Test compounds (e.g., this compound derivatives)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARP-catalyzed reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains.
-
Substrate Addition: After another wash step, add the TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular PARP Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compounds
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test compounds for a specified period.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP activity.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for PAR, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the PAR signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of PARylation in treated versus untreated cells.
Visualizing the SAR and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Conceptual SAR of this compound derivatives.
Caption: Experimental workflow for evaluating PARP inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. Based on the well-established SAR of the broader benzamide class, the bromo and hydroxyl substitutions are anticipated to provide unique opportunities for optimizing potency, selectivity, and pharmacokinetic properties. Further synthesis and biological evaluation of a focused library of derivatives are warranted to fully elucidate the SAR of this chemical series. The experimental protocols outlined in this guide provide a robust framework for these future investigations. As our understanding of the intricate mechanisms of DNA repair and tumorigenesis continues to evolve, the rational design of targeted inhibitors, such as those based on the this compound scaffold, will remain a critical endeavor in the fight against cancer.
References
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- OAText.
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- Benchchem. Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
- Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- Wang, Y., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed.
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- BPS Bioscience. Setting a Trap for PARP1 and PARP2.
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- Verheugd, P., et al. (2017). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PMC - NIH.
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- Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
- Zhang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
- Thanna, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-hydroxybenzamide: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds such as 3-Bromo-5-hydroxybenzoic acid and other brominated benzamides, 3-Bromo-5-hydroxybenzamide should be treated as a hazardous substance with the following potential risks:
-
Toxicity: Assumed to be toxic if swallowed, based on data for similar compounds[1][2].
-
Irritation: Likely to cause skin and serious eye irritation[3][4].
-
Environmental Hazard: Considered very toxic to aquatic life, a common characteristic of halogenated organic compounds[1][2].
Combustion of this compound may produce hazardous byproducts, including carbon oxides and hydrogen bromide gas[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in designated areas.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or creating dust. | Protects against the inhalation of harmful dust or vapors. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated organic compound, this compound waste must be classified and collected as halogenated organic waste .
Step-by-Step Collection Protocol:
-
Select the Appropriate Waste Container: Use a clearly labeled, non-reactive, and sealable container designated for halogenated organic waste.
-
Label the Container: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
-
Deposit the Waste: Carefully place the this compound waste into the designated container. Avoid creating dust.
-
Seal the Container: Securely close the container after each addition of waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Protocol for Small Spills:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleaning the spill, put on all required personal protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All contaminated cleaning materials must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Pathway: Incineration as the Preferred Method
Due to its halogenated nature and potential environmental toxicity, the recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound.
This process ensures that the compound is destroyed in a controlled environment, preventing the release of harmful substances into the atmosphere and mitigating environmental impact. The afterburner and scrubber systems in a chemical incinerator are essential for neutralizing acidic gases like hydrogen bromide that are formed during combustion[5][6]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Regulatory Compliance: Adherence to Standards
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies governing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all procedures are in accordance with these regulations.
By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a culture of safety and environmental stewardship within the scientific community.
References
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PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Retrieved from [Link]
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Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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AERU. (2025). 3,5-di-bromo-4-hydroxybenzamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 3-Bromo-5-hydroxybenzamide
Synthesized Hazard Assessment
Given its structure—a halogenated aromatic amide—we must anticipate the following potential hazards, which form the basis for our personal protective equipment (PPE) recommendations. This assessment is derived from safety data for closely related compounds.[1][2][3][4]
-
Acute Oral Toxicity: The analogous compound, 3-Bromo-5-hydroxybenzoic acid, is classified as Acute Toxicity, Oral (Category 3), meaning it is toxic if swallowed.[1][5] This necessitates stringent measures to prevent ingestion.
-
Skin and Eye Irritation: Halogenated phenolic compounds frequently cause skin and serious eye irritation.[3][4][6] Direct contact must be avoided.
-
Respiratory Tract Irritation: As a fine solid powder, the compound poses a risk of respiratory irritation if dust is inhaled.[2][3][4]
-
Aquatic Toxicity: 3-Bromo-5-hydroxybenzoic acid is very toxic to aquatic life, a common trait for brominated organic compounds.[1][5][6] This dictates strict disposal protocols to prevent environmental release.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 3-Bromo-5-hydroxybenzamide.
| Laboratory Operation | Engineering Controls | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | General Laboratory Ventilation | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat (fully buttoned) | Not Required |
| Weighing & Aliquoting | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended)[7] | Lab Coat (fully buttoned) | N95 Respirator (or higher) |
| Dissolution & Solution Prep | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Recommended if not in a fume hood |
| Reaction & Heating | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if contained in fume hood |
| Spill Cleanup | N/A (Ensure area is ventilated) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | N95 Respirator (or higher) |
Experimental Protocols: Safe Handling & Disposal
Adherence to standardized procedures is the cornerstone of laboratory safety. These protocols provide a self-validating system to minimize exposure and mitigate risk.
The causality for PPE selection is based on minimizing exposure pathways: inhalation of dust, dermal contact, and eye splashes. This workflow ensures all barriers are in place before handling the chemical.
Caption: PPE selection and donning sequence workflow.
-
Preparation: Designate a work area within a certified chemical fume hood.[7] Place a disposable, absorbent bench liner on the work surface.
-
Tare Vessel: Place a clean, tared weigh boat or beaker on an analytical balance inside the fume hood.
-
Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound from the stock container to the tared vessel. The key is to perform slow, deliberate movements to avoid creating airborne dust.
-
Seal: Immediately and tightly close the primary stock container.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe, any disposable liner, and contaminated gloves as hazardous waste.
-
Post-Handling: Always wash hands thoroughly with soap and water after removing PPE.[1][4]
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including excess reagent, contaminated weigh boats, and disposable liners, must be collected in a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges must be disposed of as hazardous solid waste. Do not place them in the regular trash.
-
Empty Containers: An "empty" container of a toxic chemical is not truly empty.
-
Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).
-
The first rinseate is considered acutely hazardous waste and MUST be collected in a designated "Halogenated Liquid Waste" container.[1] Subsequent rinses should also be collected.
-
Only after being triple-rinsed and air-dried can the container be disposed of as regular laboratory glassware, with the label fully defaced.
-
References
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SAFETY DATA SHEET for 3-Bromo-5-hydroxybenzoic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. CymitQuimica.
-
SAFETY DATA SHEET for 3,5-Dibromo-4-hydroxybenzoic acid. Thermo Fisher Scientific.
-
SAFETY DATA SHEET for 3-Bromo-5-chloro-2-hydroxybenzaldehyde. SynQuest Laboratories, Inc.
-
3-Bromo-5-hydroxybenzoic Acid Safety & Regulations. TCI EUROPE N.V.
-
3-Bromo-5-hydroxybenzoic acid 97%. Sigma-Aldrich.
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3-Bromo-5-hydroxybenzoic acid PubChem Summary. National Center for Biotechnology Information.
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Safety data sheet according to Regulation (EC) No 1907/2006. Biosolve.
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Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
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SAFETY DATA SHEET. Spectrum Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
